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  • Product: Isonicotinylglycine
  • CAS: 2015-20-5

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis and Characterization of Isonicotinylglycine

Introduction Isonicotinylglycine, also known as isonicotinuric acid, is a significant metabolite of the first-line antituberculosis drug, isoniazid.[1] Understanding its synthesis and characterization is pivotal for rese...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Isonicotinylglycine, also known as isonicotinuric acid, is a significant metabolite of the first-line antituberculosis drug, isoniazid.[1] Understanding its synthesis and characterization is pivotal for researchers in drug development and metabolism studies. This guide provides a comprehensive overview of the chemical synthesis of isonicotinylglycine, detailing the underlying principles of the chosen synthetic route and offering robust protocols for its characterization. As a key intermediate in various biological and chemical processes, a thorough understanding of its properties is essential for advancing pharmaceutical and medicinal chemistry research.[][3]

Isonicotinylglycine is formed in the body through the conjugation of isonicotinic acid, a primary metabolite of isoniazid, with glycine.[1] The study of this compound is crucial for elucidating the metabolic pathways of isoniazid and understanding its efficacy and potential toxicity.[4][5] This guide is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to synthesize and characterize isonicotinylglycine with high purity and confidence.

Synthesis of Isonicotinylglycine

The synthesis of isonicotinylglycine is most effectively achieved through a two-step process. The first step involves the conversion of isonicotinic acid to its more reactive acid chloride derivative, isonicotinoyl chloride. The subsequent step is the reaction of isonicotinoyl chloride with glycine to form the desired product, isonicotinylglycine. This process is a classic example of the Schotten-Baumann reaction, a widely used method for synthesizing amides from amines and acyl chlorides.[6][7][8][9]

Step 1: Synthesis of Isonicotinoyl Chloride

The initial and critical step in the synthesis of isonicotinylglycine is the formation of isonicotinoyl chloride. This is typically achieved by reacting isonicotinic acid with an excess of thionyl chloride (SOCl₂).[10][11][12] Thionyl chloride is a preferred reagent for this conversion due to the clean nature of the reaction; the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases and can be easily removed from the reaction mixture.

Experimental Protocol: Synthesis of Isonicotinoyl Chloride
  • In a round-bottomed flask equipped with a reflux condenser and a drying tube, add isonicotinic acid.

  • Under a fume hood, carefully add an excess of thionyl chloride to the flask while cooling in an ice bath. An exothermic reaction will occur.[10]

  • Once the initial reaction subsides, heat the mixture to reflux for 1.5 to 2 hours to ensure complete conversion.[10]

  • After reflux, remove the excess thionyl chloride by distillation under reduced pressure.

  • The resulting crystalline residue is isonicotinoyl chloride hydrochloride, which can be washed with a dry, non-polar solvent like diethyl ether and dried under vacuum.[10]

Step 2: Synthesis of Isonicotinylglycine via Schotten-Baumann Reaction

With the successful synthesis of isonicotinoyl chloride, the next step is the acylation of glycine. The Schotten-Baumann reaction conditions, which involve an aqueous basic environment, are ideal for this transformation.[8] The base, typically sodium hydroxide, serves two crucial purposes: it neutralizes the hydrochloric acid produced during the reaction and deprotonates the glycine, making it a more potent nucleophile.[8]

Experimental Protocol: Synthesis of Isonicotinylglycine
  • Dissolve glycine in an aqueous solution of sodium hydroxide in a beaker.

  • In a separate flask, dissolve the synthesized isonicotinoyl chloride hydrochloride in an aprotic solvent like toluene.[10]

  • Cool the glycine solution in an ice bath and, with vigorous stirring, slowly add the isonicotinoyl chloride solution.

  • Continue stirring the biphasic mixture for 2-3 hours, maintaining a low temperature.

  • After the reaction is complete, acidify the aqueous layer with hydrochloric acid to precipitate the isonicotinylglycine.

  • Collect the precipitate by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure product.

Visualization of the Synthesis Pathway

Synthesis_Pathway Isonicotinic_Acid Isonicotinic Acid Isonicotinoyl_Chloride Isonicotinoyl Chloride Isonicotinic_Acid->Isonicotinoyl_Chloride Reflux Thionyl_Chloride Thionyl Chloride (SOCl₂) Thionyl_Chloride->Isonicotinoyl_Chloride Isonicotinylglycine Isonicotinylglycine Isonicotinoyl_Chloride->Isonicotinylglycine Schotten-Baumann Reaction Glycine Glycine Glycine->Isonicotinylglycine NaOH NaOH (aq) NaOH->Isonicotinylglycine

Caption: Synthesis pathway of Isonicotinylglycine.

Characterization of Isonicotinylglycine

Thorough characterization is essential to confirm the identity and purity of the synthesized isonicotinylglycine. A combination of spectroscopic and chromatographic techniques should be employed.

Spectroscopic Characterization
1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of a compound. Both ¹H and ¹³C NMR should be performed.

  • ¹H NMR: The proton NMR spectrum of isonicotinylglycine is expected to show distinct signals for the protons on the pyridine ring, the methylene group of the glycine moiety, and the amide proton. The chemical shifts and coupling patterns provide valuable information about the connectivity of the atoms. For comparison, the ¹H NMR spectrum of the related compound isoniazid shows signals for the pyridine protons between 7.7 and 8.8 ppm and the amide protons.[13][14]

  • ¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbons of the amide and carboxylic acid groups, as well as the carbons of the pyridine ring and the methylene carbon of the glycine residue.[15]

2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. Key vibrational frequencies to look for in the IR spectrum of isonicotinylglycine include:

  • N-H stretch: A broad absorption band in the region of 3300-3500 cm⁻¹ corresponding to the amide N-H bond.

  • C=O stretch: Strong absorption bands around 1650-1750 cm⁻¹, corresponding to the amide and carboxylic acid carbonyl groups.

  • C-N stretch: An absorption band in the region of 1200-1400 cm⁻¹.

  • Pyridine ring vibrations: Characteristic peaks in the fingerprint region.

For reference, the IR spectrum of isoniazid shows a primary peak at 1653 cm⁻¹.[16]

3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the synthesized compound and can provide information about its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition. The expected molecular weight for isonicotinylglycine (C₈H₈N₂O₃) is approximately 180.16 g/mol .[17]

Chromatographic Characterization
1. High-Performance Liquid Chromatography (HPLC)

HPLC is an essential technique for assessing the purity of the synthesized isonicotinylglycine. A reversed-phase C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water with a small amount of trifluoroacetic acid) can be used to separate the product from any starting materials or byproducts. A single, sharp peak in the chromatogram is indicative of a pure compound.

2. Thin-Layer Chromatography (TLC)

TLC is a quick and simple method for monitoring the progress of the reaction and assessing the purity of the final product. A suitable solvent system (e.g., ethyl acetate/hexane) can be used to develop the TLC plate, and the spots can be visualized under UV light or with an appropriate staining agent.

Summary of Characterization Data
TechniqueExpected Results for Isonicotinylglycine
¹H NMR Signals for pyridine protons, methylene protons, and amide proton with appropriate chemical shifts and coupling constants.
¹³C NMR Peaks for carbonyl carbons, pyridine ring carbons, and methylene carbon.
IR Characteristic absorption bands for N-H, C=O (amide and carboxylic acid), and C-N bonds, as well as pyridine ring vibrations.
Mass Spec Molecular ion peak corresponding to the molecular weight of isonicotinylglycine (~180.16 g/mol ).[17]
HPLC A single, sharp peak indicating high purity.
TLC A single spot with a specific Rf value in a given solvent system.
Overall Experimental Workflow

Workflow cluster_synthesis Synthesis cluster_characterization Characterization Start Isonicotinic Acid Step1 Synthesis of Isonicotinoyl Chloride Start->Step1 Step2 Schotten-Baumann Reaction with Glycine Step1->Step2 Purification Purification (Recrystallization) Step2->Purification NMR NMR (¹H & ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS HPLC HPLC Purification->HPLC TLC TLC Purification->TLC Final_Product Pure Isonicotinylglycine NMR->Final_Product IR->Final_Product MS->Final_Product HPLC->Final_Product TLC->Final_Product

Caption: Overall experimental workflow.

Conclusion

This technical guide provides a detailed and practical framework for the synthesis and characterization of isonicotinylglycine. By following the outlined protocols, researchers can confidently produce and validate this important metabolite. The synthesis, based on the robust Schotten-Baumann reaction, is efficient and reliable. The comprehensive characterization workflow ensures the identity and purity of the final product, which is crucial for its use in further biological and pharmacological studies. A thorough understanding of the synthesis and properties of isonicotinylglycine is fundamental for advancing our knowledge of isoniazid metabolism and for the development of new antituberculosis therapies.[18][19][20]

References

  • J&K Scientific LLC. (2021, March 23). Schotten-Baumann Reaction.
  • PrepChem.com. Synthesis of isonicotinoyl chloride.
  • SATHEE. Chemistry Schotten Baumann Reaction.
  • BYJU'S. (2019, November 17). Schotten Baumann Reaction.
  • National Institutes of Health. Synthesis, characterization, and efficacy of antituberculosis isoniazid zinc aluminum-layered double hydroxide based nanocomposites.
  • PrepChem.com. Synthesis of isonicotinic acid chloride.
  • Der Pharma Chemica. Synthesis and characterization of some new twin drugs having substituted pyridines.
  • National Institutes of Health. Isonicotinylglycine | C8H8N2O3 | CID 160607 - PubChem.
  • National Institutes of Health. A Novel Metabolite of Antituberculosis Therapy Demonstrates Host Activation of Isoniazid and Formation of the Isoniazid-NAD+ Adduct.
  • PubMed. Hybrid Design of Isonicotinic Acid Hydrazide Derivatives: Machine Learning Studies, Synthesis and Biological Evaluation of their Antituberculosis Activity.
  • National Institutes of Health. Isoniazid | C6H7N3O | CID 3767 - PubChem.
  • ResearchGate. (2015, July 17). How can I synthesize 2- or 3- substituted isonicotinoyl chloride?.
  • Taylor & Francis. Isonicotinic acid – Knowledge and References.
  • ChemicalBook. Isoniazid(54-85-3) 1H NMR spectrum.
  • Wikipedia. Schotten–Baumann reaction.
  • ResearchGate. (2022, October 19). Isonicotinoylhydrazonobutanoic acidderivatives as anti-tubercular agents: In-silico studies, synthesis, spectral characterization and biological evaluation.
  • CONICET. Molecular Structure, Infrared Spectra, and Photochemistry of Isoniazid under Cryogenic Conditions.
  • PubMed. Synthesis of isonicotinic acid N'-arylidene-N-[2-oxo-2-(4-aryl-piperazin-1-yl)-ethyl]-hydrazides as antituberculosis agents.
  • ResearchGate. (2025, August 9). 1H and 13C NMR Characterization of Hemiamidal Isoniazid-NAD(H) Adducts as Possible Inhibitors Of InhA Reductase of Mycobacterium tuberculosis | Request PDF.
  • National Institutes of Health. (2022, December 6). Quantitative Analysis of Isoniazid and Its Four Primary Metabolites in Plasma of Tuberculosis Patients Using LC-MS/MS.
  • ResearchGate. Infrared spectra of A) isoniazid (inh) and B) Ag-inh.
  • PMC - National Institutes of Health. Investigations into Isoniazid Treated Mycobacterium tuberculosis by Electrospray Mass Spectrometry Reveals New Insights into Its Lipid Composition.
  • Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts.
  • PubMed. Rational Design of Isonicotinic Acid Hydrazide Derivatives With Antitubercular Activity: Machine Learning, Molecular Docking, Synthesis and Biological Testing.
  • Sciencemadness. Nuclear Substitution Derivatives of Isonicotinic Acid.
  • Fisher Scientific. Amide Synthesis.
  • National Institute of Standards and Technology. Glycine - the NIST WebBook.
  • PubMed. 1H and 13C NMR characterization of hemiamidal isoniazid-NAD(H) adducts as possible inhibitors of InhA reductase of Mycobacterium tuberculosis.
  • National Institutes of Health. (2024, September 19). Isoniazid-historical development, metabolism associated toxicity and a perspective on its pharmacological improvement.
  • ResearchGate. MS/MS spectra for INH-CA derivative (m/z 252→) from (a) prepared....
  • BOC Sciences. Intermediates in Drug Development: Lab to Industry.
  • PMC - National Institutes of Health. Native mass spectrometry and ion mobility characterization of trastuzumab emtansine, a lysine-linked antibody drug conjugate.
  • Sigma-Aldrich. Isonicotinoyl chloride 95 39178-35-3.
  • Google Patents. CN111138354A - Preparation method of isoniazid.
  • Chem-Impex. Isonicotinoyl chloride hydrochloride.

Sources

Exploratory

Technical Guide: Isonicotinylglycine — Chemical Properties, Synthesis, and Structural Elucidation

Executive Summary Isonicotinylglycine (also known as isonicotinuric acid) is the terminal glycine conjugate of isonicotinic acid.[1] It serves as a critical biomarker in the metabolic profiling of Isoniazid (INH) , the f...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Isonicotinylglycine (also known as isonicotinuric acid) is the terminal glycine conjugate of isonicotinic acid.[1] It serves as a critical biomarker in the metabolic profiling of Isoniazid (INH) , the frontline antitubercular agent. Its formation represents a detoxification pathway mediated by mitochondrial glycine N-acyltransferase (GLYAT), following the hydrolysis of isoniazid or acetylisoniazid.

This guide provides a definitive technical reference for researchers isolating, synthesizing, or characterizing this metabolite. It moves beyond basic definitions to explore the mechanistic causality of its formation, robust synthesis protocols, and the logic behind its spectroscopic identification.

Part 1: Chemical Identity & Physicochemical Profile[2]

Before experimental manipulation, the physicochemical boundaries of the analyte must be established to select appropriate solvents and ionization techniques.

PropertyData / Characteristic
IUPAC Name 2-[(Pyridine-4-carbonyl)amino]acetic acid
Common Synonyms Isonicotinuric acid; N-Isonicotinoylglycine
CAS Registry 2015-20-5
Molecular Formula C

H

N

O

Molecular Weight 180.16 g/mol
Exact Mass 180.0535
Solubility Profile High: DMSO, Water (pH > 7), Methanol (warm)Low: Dichloromethane, Diethyl ether, Hexanes
pKa (Calculated) ~3.5 (Carboxylic acid), ~5.2 (Pyridine nitrogen)
Appearance White to off-white crystalline solid

Part 2: Metabolic Origin & Biological Significance

Understanding the biological origin of isonicotinylglycine is essential for researchers studying pharmacokinetics or drug adherence. It is not a direct metabolite of Isoniazid but a secondary conjugate.

The Mechanism[4][5]
  • Acetylation/Hydrolysis: Isoniazid is primarily metabolized by NAT2 (N-acetyltransferase 2) to Acetylisoniazid.[2]

  • Hydrolysis: Both Isoniazid and Acetylisoniazid can be hydrolyzed to Isonicotinic Acid (INA) .[2][3]

  • Conjugation: INA is activated by acyl-CoA synthetase and subsequently conjugated with glycine by GLYAT to form Isonicotinylglycine.

Pathway Visualization

The following diagram illustrates the metabolic flow, highlighting the enzymatic checkpoints.

G INH Isoniazid (INH) AcINH Acetylisoniazid INH->AcINH NAT2 (Acetylation) INA Isonicotinic Acid (Intermediate) INH->INA Amidase (Direct Hydrolysis) AcINH->INA Hydrolase ISOGLY Isonicotinylglycine (Target Analyte) INA->ISOGLY GLYAT (Glycine Conjugation)

Figure 1: Metabolic pathway of Isoniazid leading to Isonicotinylglycine via Isonicotinic Acid.[3]

Part 3: Chemical Synthesis Strategy

For use as an analytical standard, isonicotinylglycine must be synthesized with high purity. The most robust method utilizes the Schotten-Baumann reaction conditions or a Mixed Anhydride approach. The protocol below uses the Acid Chloride method due to its high yield and simplified purification.

Reagents
  • Substrate: Isonicotinoyl chloride hydrochloride (1.0 eq)

  • Nucleophile: Glycine (1.2 eq)

  • Base: Sodium Hydroxide (NaOH) or Triethylamine (TEA)

  • Solvent: Water/THF mixture or Dichloromethane (DCM) if using TEA.

Step-by-Step Protocol
  • Preparation of Glycine Solution:

    • Dissolve Glycine (1.2 eq) in 2M NaOH (2.5 eq) at 0°C. The excess base is critical to neutralize the HCl from the starting material and keep the glycine amine group deprotonated (

      
       form) for nucleophilic attack.
      
  • Acylation:

    • Slowly add Isonicotinoyl chloride hydrochloride (1.0 eq) portion-wise to the stirred glycine solution.

    • Scientific Rationale: Slow addition prevents localized heating and hydrolysis of the acid chloride by water.

  • Reaction Monitoring:

    • Stir at room temperature for 2–4 hours. Monitor via TLC (Solvent: n-Butanol/Acetic Acid/Water 4:1:1).

  • Workup & Precipitation:

    • Acidify the solution carefully with 1M HCl to pH ~3–4.

    • Mechanism:[4][3][5][6] This reaches the isoelectric point of the product, causing the free acid form of isonicotinylglycine to precipitate while inorganic salts remain in solution.

  • Purification:

    • Filter the white precipitate. Recrystallize from hot water or water/ethanol.

Synthesis Workflow Diagram

Synthesis Start Reactants: Isonicotinoyl Chloride + Glycine Step1 Dissolution in 2M NaOH (0°C, pH > 10) Start->Step1 Step2 Nucleophilic Acyl Substitution (Formation of Amide Bond) Step1->Step2 Addition Step3 Acidification (HCl) to pH 3.0 Step2->Step3 Completion Product Precipitation of Isonicotinylglycine Step3->Product Isolation

Figure 2: Synthesis workflow via the Schotten-Baumann method.

Part 4: Structural Elucidation (Spectroscopy)

Characterizing isonicotinylglycine requires distinguishing it from its precursor (isonicotinic acid) and the hydrolysis product.

Mass Spectrometry (LC-MS/MS)
  • Ionization Mode: Electrospray Ionization Positive (ESI+). The pyridine nitrogen protonates easily.

  • Molecular Ion:

    
    .
    

Fragmentation Logic (MS/MS):

  • Precursor: 181.06

    
    
    
  • Major Fragment (106.03

    
    ):  Cleavage of the amide bond with loss of glycine (75 Da). This yields the isonicotinoyl cation 
    
    
    
    .
  • Secondary Fragment (78.03

    
    ):  Loss of CO from the 106 fragment, yielding the pyridinium ion 
    
    
    
    .
Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-


 is preferred due to the compound's polarity and to observe the exchangeable amide proton.
NucleusChemical Shift (

ppm)
MultiplicityAssignmentMechanistic Insight

H
12.70Broad s-COOHAcidic proton; often broadened by exchange.

H
9.15Triplet (t)-NH-Amide proton coupled to Glycine -CH

-.

H
8.78Doublet (d)Py-H2, H6Deshielded by pyridine nitrogen (ortho position).

H
7.80Doublet (d)Py-H3, H5Meta to nitrogen; AA'XX' system characteristic of 4-sub. pyridine.

H
4.02Doublet (d)Gly-CH

Coupled to NH (

Hz). Becomes singlet if D

O exchange occurs.

C
170.8s-COOHCarboxylic acid carbonyl.

C
165.2s-CONH-Amide carbonyl.

C
150.5sPy-C2, C6Carbon adjacent to nitrogen (highly deshielded).
Infrared Spectroscopy (FT-IR)
  • 3300–2500 cm

    
    :  Broad O-H stretch (carboxylic acid dimer).
    
  • 3250 cm

    
    :  N-H stretch (amide).
    
  • 1720 cm

    
    :  C=O stretch (carboxylic acid).
    
  • 1650 cm

    
    :  C=O stretch (Amide I band) — Key differentiator from Isonicotinic acid.
    
  • 1550 cm

    
    :  N-H bend (Amide II band).
    

References

  • Metabolic Pathway & Pharmacokinetics: Boxenbaum, H. G., & Riegelman, S. (1974). Determination of isoniazid and metabolites and biological fluids.[3] Journal of Pharmaceutical Sciences. [Link]

  • Biosynthesis & Enzymology (GLYAT): Badenhorst, C. P., et al. (2013). Glycine conjugation: importance in metabolism, the role of glycine N-acyltransferase, and factors that influence interindividual variation. Expert Opinion on Drug Metabolism & Toxicology. [Link]

  • Chemical Structure & Data: National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 160607, Isonicotinylglycine.[1] [Link]

  • Spectroscopic Reference (NMR/MS): Human Metabolome Database (HMDB).[1][7] HMDB0041912: Isonicotinylglycine.[1] [Link][1]

Sources

Foundational

Technical Guide: The Metabolic Discovery and Analysis of Isonicotinylglycine

Executive Summary This technical guide details the discovery, biochemical genesis, and analytical validation of isonicotinylglycine , a critical urinary metabolite of the anti-tuberculosis drug Isoniazid (INH). While the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the discovery, biochemical genesis, and analytical validation of isonicotinylglycine , a critical urinary metabolite of the anti-tuberculosis drug Isoniazid (INH). While the acetylation pathway of INH (mediated by NAT2) historically dominated pharmacogenomic research due to its link with hepatotoxicity, the hydrolysis pathway yielding isonicotinylglycine represents a vital detoxification route. This document reconstructs the historical identification of this metabolite and provides a modern, self-validating LC-MS/MS protocol for its quantification in biological matrices.

Part 1: Historical & Chemical Context

The "Black Box" of 1952

Upon the introduction of Isoniazid in 1952, clinical efficacy was immediate, but the metabolic fate of the drug was a "black box." Early colorimetric assays (such as the Kelly-Poet method) lacked specificity, often cross-reacting with any compound containing a pyridine ring. This inability to distinguish between the parent drug and its metabolites obscured the correlation between dosage, efficacy, and the severe peripheral neuritis observed in some patients.

The Breakthrough (1953–1955)

The definitive identification of isonicotinylglycine is anchored in the seminal work of Hughes, Biehl, Jones, and Schmidt (1954) . Utilizing counter-current distribution and early paper chromatography, the team isolated the major urinary components of INH metabolism.

They observed a bifurcation in metabolic fate:

  • Acetylation: Producing acetylisoniazid (the major pathway).

  • Hydrolysis: Producing isonicotinic acid (INA).[1]

Crucially, they noted that INA was rarely excreted free. Instead, it appeared as a conjugate. By comparing the "unknown" spot's Rf values and solubility characteristics with synthesized standards, they identified the conjugate as isonicotinylglycine (isonicotinuric acid). This discovery established the hydrolysis pathway as the primary alternative to acetylation, providing the first chemical evidence for the "slow" vs. "rapid" inactivator phenotypes.

Part 2: Mechanistic Biochemistry

The formation of isonicotinylglycine is a two-step detoxification process that competes with the toxigenic hydrazine pathway.

The Pathway Map
  • Hydrolysis (The Branch Point): Isoniazid is hydrolyzed by isoniazid hydrolase (amidase) to release hydrazine (toxic) and isonicotinic acid (non-toxic).

  • Conjugation (The Safety Valve): Isonicotinic acid is structurally similar to benzoic acid. It enters the mitochondrial matrix where it is activated by acyl-CoA synthetase and subsequently conjugated with glycine by Glycine N-acyltransferase (GLYAT) .

Visualization: The Metabolic Bifurcation

The following diagram illustrates the competition between the toxic acetylation pathway and the benign glycine conjugation pathway.

INH_Metabolism INH Isoniazid (INH) AcINH Acetylisoniazid INH->AcINH NAT2 (Acetylation) Hydrazine Hydrazine (TOXIC) INH->Hydrazine Amidase INA Isonicotinic Acid INH->INA Amidase (Hydrolysis) AcHz Acetylhydrazine AcINH->AcHz Hydrolysis IsoGly Isonicotinylglycine (Detoxified) INA->IsoGly GLYAT (Glycine Conjugation)

Figure 1: The metabolic fate of Isoniazid.[1][2][3][4][5] Green indicates the safe glycine pathway; Red indicates the toxigenic hydrazine pathway.

Part 3: Analytical Protocol (LC-MS/MS)

Experimental Design Strategy

To ensure Scientific Integrity , this protocol uses a self-validating internal standard approach. Because isonicotinylglycine is highly polar, standard C18 retention is poor. This protocol utilizes a HILIC (Hydrophilic Interaction Liquid Chromatography) interface to ensure retention and separation from the parent drug.

Materials & Reagents
  • Analyte: Isonicotinylglycine (Custom synthesis or commercial standard, >98% purity).

  • Internal Standard (IS): Isonicotinylglycine-d2 (Glycine-2,2-d2) or Nicotinuric acid.

  • Matrix: Human Plasma or Urine (blank).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

Sample Preparation (Protein Precipitation)
  • Aliquot 100 µL of plasma/urine into a 1.5 mL Eppendorf tube.

  • Add 20 µL of Internal Standard working solution (1 µg/mL).

  • Add 400 µL of ice-cold Acetonitrile (precipitating agent).

  • Vortex vigorously for 30 seconds.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of supernatant to an autosampler vial.

LC-MS/MS Parameters
  • Column: HILIC Silica Column (e.g., Waters Atlantis HILIC, 2.1 x 100mm, 3µm).

  • Flow Rate: 0.3 mL/min.[6]

  • Injection Volume: 5 µL.

  • Gradient:

    • 0-1 min: 95% B (Isocratic hold for retention)

    • 1-5 min: 95% B

      
       50% B
      
    • 5-7 min: 50% B (Wash)

    • 7.1 min: 95% B (Re-equilibration)

Mass Spectrometry (MRM Transitions)

The detection relies on Positive Electrospray Ionization (ESI+). The following transitions provide the "fingerprint" for validation.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Rationale
Isonicotinylglycine 181.1

106.0 15Loss of Glycine moiety (C2H5NO2)
79.0 25Pyridine ring fragment (Quantifier)
Isoniazid (Parent) 138.1121.018Loss of NH3
Workflow Diagram

LCMS_Workflow Sample Biological Sample (Plasma/Urine) Precip Precipitation (MeCN + IS) Sample->Precip Centrifuge Centrifugation (10,000g, 10 min) Precip->Centrifuge Inject Injection (5 µL) HILIC Column Centrifuge->Inject MS MS/MS Detection (MRM: 181 -> 79) Inject->MS Data Quantification (Peak Area Ratio) MS->Data

Figure 2: Analytical workflow for the extraction and quantification of isonicotinylglycine.

Part 4: Clinical & Research Implications

Biomarker Utility

Isonicotinylglycine levels serve as a direct readout of the hydrolysis pathway capacity. In Slow Acetylators (individuals with NAT2 deficiency), the acetylation pathway is bottlenecked. Consequently, a higher proportion of INH is shunted toward the hydrolysis pathway, potentially leading to elevated levels of isonicotinylglycine relative to acetylisoniazid.

Toxicity Correlation

While isonicotinylglycine itself is non-toxic, its formation requires the cleavage of the hydrazine group from INH.

  • Hypothesis: High levels of isonicotinylglycine imply high release of free hydrazine.

  • Clinical Reality: Slow acetylators are at higher risk for peripheral neuropathy (due to INH interfering with B6) and hepatotoxicity (due to hydrazine accumulation), validating the importance of monitoring this specific metabolite.

References

  • Hughes, H. B., Biehl, J. P., Jones, A. P., & Schmidt, L. H. (1954). Metabolism of isoniazid in man as related to the occurrence of peripheral neuritis.[4] American Review of Tuberculosis, 70(2), 266-273.[4]

  • Boxenbaum, H., & Riegelman, S. (1974). Determination of isoniazid and metabolites and biological fluids. Journal of Pharmaceutical Sciences, 63(8), 1191-1197.

  • Kivrane, A., et al. (2021). LC-MS/MS method for simultaneous quantification of the first-line anti-tuberculosis drugs and six primary metabolites in patient plasma.[7][8] Journal of Chromatography B, 1185, 122986.[7]

  • Preziosi, P. (2007). Isoniazid: metabolic aspects and toxicological correlates. Current Drug Metabolism, 8(8), 839-851.

Sources

Exploratory

Metabolic Fate of Isoniazid: Early Characterization of Isonicotinylglycine

Content Type: Technical Whitepaper & Methodological Reconstruction Subject: Early biochemical studies (1950s–1970s) on the metabolism of Isoniazid (INH) and the isolation of its terminal conjugate, Isonicotinylglycine. E...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper & Methodological Reconstruction Subject: Early biochemical studies (1950s–1970s) on the metabolism of Isoniazid (INH) and the isolation of its terminal conjugate, Isonicotinylglycine.

Executive Summary

Isonicotinylglycine (also known as isonicotinuric acid) represents the terminal detoxification product of the anti-tuberculosis drug Isoniazid (INH). Its identification in the early 1950s was pivotal in establishing the concept of "acetylator status" and understanding the hepatic processing of hydrazine-based therapeutics. This guide reconstructs the foundational biochemical workflows used to identify this metabolite, tracing the pathway from N-acetylation to glycine conjugation, and details the classical analytical protocols that first quantified its excretion in human urine.

Historical & Chemical Context

Following the 1952 introduction of Isoniazid as a "miracle drug" for tuberculosis, researchers immediately faced a pharmacokinetic puzzle: clinical efficacy varied wildly among patients, and neurotoxicity (peripheral neuropathy) was common in specific subgroups.

Early metabolic profiling revealed that INH undergoes extensive hepatic metabolism. While the parent drug is responsible for antibacterial activity (after activation by the bacterial KatG catalase-peroxidase), its clearance is driven by the host's ability to chemically modify the hydrazine group.

The Target Metabolite: Isonicotinylglycine

Isonicotinylglycine (


) is the glycine conjugate of isonicotinic acid.[1][2] In the hierarchy of INH metabolism, it is a Phase II conjugate, formed only after the drug has undergone Phase I hydrolysis. Its presence in urine serves as a marker for the complete metabolic breakdown of the isonicotinyl moiety.

The Metabolic Pathway: A Cascade of Reactions

The formation of isonicotinylglycine is the result of a three-step enzymatic cascade. Understanding this pathway is essential for interpreting the early chromatographic data.

  • N-Acetylation (The Rate-Limiting Step): INH is first acetylated by Arylamine N-acetyltransferase 2 (NAT2) to form Acetylisoniazid.[2][3] This step is subject to genetic polymorphism (Fast vs. Slow Acetylators).[2][4][5]

  • Hydrolysis: Acetylisoniazid is hydrolyzed (likely by hepatic amidases) into Acetylhydrazine (hepatotoxic) and Isonicotinic Acid.[1][2][3][5] Note: A minor pathway exists where INH is directly hydrolyzed to Isonicotinic Acid and Hydrazine, bypassing acetylation.

  • Glycine Conjugation (Detoxification): Isonicotinic Acid is activated (via Acyl-CoA) and conjugated with glycine, likely by Glycine N-acyltransferase (GLYAT) , to form Isonicotinylglycine, which is highly water-soluble and rapidly excreted in urine.

Quantitative Significance

In early studies involving human volunteers, isonicotinylglycine was found to be a major urinary metabolite, particularly in rapid acetylators who rapidly generate the isonicotinic acid precursor.

Methodological Reconstruction: The Ellard Protocol (1972)

To satisfy the requirement for field-proven technical expertise, we reconstruct the analytical workflow developed by Ellard, Gammon, and Wallace (1972). This method remains the gold standard of the "classical era" for distinguishing INH metabolites without modern mass spectrometry.

Principle

The method relies on the differential solubility of INH metabolites in organic solvents (isoamyl alcohol/ether) and the specific colorimetric reaction of the pyridine ring with cyanogen bromide (König reaction) or fluorimetric detection.

Reagents & Apparatus[6]
  • Extraction Solvent: Isoamyl alcohol mixed with diethyl ether.

  • Salting Agent: Ammonium sulfate ((NH4)2SO4) to drive organics into the solvent phase.

  • Detection Reagent: Cyanogen bromide (CNBr) and Chloramine-T.

  • Buffer: Phosphate buffer (pH 6.0 - 7.0).

Step-by-Step Protocol
Phase 1: Extraction & Separation
  • Sample Preparation: Collect 24-hour urine samples. Adjust pH to 6.0.

  • Salting Out: Add 3.5g of ammonium sulfate to 5.0 mL of urine in a glass-stoppered centrifuge tube.

  • Solvent Extraction: Add 20 mL of extraction solvent (Isoamyl alcohol/Ether 3:7 v/v). Shake mechanically for 10 minutes.

  • Phase Separation: Centrifuge at 3000 rpm for 5 minutes.

    • Organic Phase: Contains Isoniazid and Acetylisoniazid.[1][2][6][7][8]

    • Aqueous Phase: Contains Isonicotinic Acid and Isonicotinylglycine (these are too polar to extract efficiently at this pH).

Phase 2: Isolation of Isonicotinylglycine

To separate Isonicotinylglycine from free Isonicotinic Acid in the aqueous phase:

  • Weak Anion Exchange (Optional Early Method): Early researchers often used paper chromatography (Whatman No. 1) with a solvent system of n-butanol:acetic acid:water (4:1:5).

  • Rf Values:

    • Isonicotinic Acid: Rf ~ 0.55

    • Isonicotinylglycine: Rf ~ 0.35 (lower due to the glycine moiety).

Phase 3: Colorimetric Determination (The König Reaction)
  • Take an aliquot of the fraction containing isonicotinylglycine.

  • Add Cyanogen Bromide (CNBr) solution (highly toxic; handle in fume hood).

  • Add Ammonia or an aromatic amine (e.g., aniline).

  • Mechanism: The CNBr cleaves the pyridine ring, forming a glutaconaldehyde intermediate that condenses with the amine to form a polymethine dye.

  • Read Absorbance: Measure optical density at 420–440 nm.

  • Calculation: Compare against a standard curve of pure isonicotinylglycine.

Data Summary: Metabolite Excretion Profiles

The following table summarizes typical excretion data derived from early radioisotope and colorimetric studies, highlighting the impact of acetylator phenotype.

MetaboliteFast Acetylators (% of Dose)Slow Acetylators (% of Dose)Solubility Characteristics
Isoniazid (Unchanged) 2.8%30.0%Soluble in ether/alcohol
Acetylisoniazid 35.0%25.0%Soluble in ether/alcohol
Isonicotinic Acid 20.0%10.0%Water soluble (Aqueous phase)
Isonicotinylglycine 35.0% 20.0% Highly Water Soluble
Hydrazines < 5.0%< 5.0%Unstable

Data synthesized from Ellard et al. (1972) and Weber & Hein (1979).

Visualizations

Diagram 1: The Metabolic Pathway of Isonicotinylglycine

This diagram illustrates the flow from the parent drug to the glycine conjugate.

INH_Metabolism INH Isoniazid (INH) AcINH Acetylisoniazid INH->AcINH NAT2 (Acetylation) INA Isonicotinic Acid INH->INA Hydrolysis (Minor) Hz Hydrazine INH->Hz Hydrolysis (Minor) AcINH->INA Amidase (Hydrolysis) AcHz Acetylhydrazine (Hepatotoxic) AcINH->AcHz Amidase (Hydrolysis) INAG Isonicotinylglycine (Terminal Conjugate) INA->INAG Glycine Conjugation (Phase II)

Caption: The hepatic biotransformation of Isoniazid. Note the central role of Isonicotinic Acid as the precursor to the glycine conjugate.

Diagram 2: Analytical Workflow (Ellard Method)

A logic flow for the separation of metabolites in urine.[2]

Analytical_Workflow Sample Urine Sample (24hr Collection) Step1 Add (NH4)2SO4 + Isoamyl Alcohol/Ether Sample->Step1 Centrifuge Centrifugation 3000 rpm Step1->Centrifuge Organic Organic Phase (Discard or Analyze for INH) Centrifuge->Organic Extracts Non-Polar Aqueous Aqueous Phase (Contains Isonicotinylglycine) Centrifuge->Aqueous Retains Polar Process Colorimetric Assay (Cyanogen Bromide) Aqueous->Process Result Quantification (OD 440nm) Process->Result

Caption: Reconstruction of the extraction protocol used by Ellard et al. (1972) to isolate polar metabolites.

References

  • Ellard, G. A., Gammon, P. T., & Wallace, S. M. (1972). The determination of isoniazid and its metabolites acetylisoniazid, monoacetylhydrazine, diacetylhydrazine, isonicotinic acid and isonicotinylglycine in serum and urine.[2] Biochemical Journal, 126(2), 449–458.

  • Cuthbertson, W. F., Ireland, D. M., & Wolff, W. (1953). Detection and identification of some metabolites of isonicotinic acid hydrazide (isoniazid) in human urine. Biochemical Journal, 55(4), 669–671.

  • Weber, W. W., & Hein, D. W. (1979). Clinical pharmacokinetics of isoniazid. Clinical Pharmacokinetics, 4(6), 401–422.

  • Hughes, H. B. (1953). On the metabolic fate of isoniazid. Journal of Pharmacology and Experimental Therapeutics, 109(4), 444-452.

Sources

Foundational

Isonicotinylglycine: Technical Profile &amp; Metabolic Context

Executive Summary Isonicotinylglycine (N-isonicotinoylglycine) is a secondary metabolite of the first-line antitubercular agent Isoniazid (INH) .[1][2] It is formed via the conjugation of isonicotinic acid with glycine,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Isonicotinylglycine (N-isonicotinoylglycine) is a secondary metabolite of the first-line antitubercular agent Isoniazid (INH) .[1][2] It is formed via the conjugation of isonicotinic acid with glycine, a reaction catalyzed by the mitochondrial enzyme Glycine N-acyltransferase (GLYAT) . While often overshadowed by the hepatotoxic metabolites acetylhydrazine and hydrazine, isonicotinylglycine serves as a critical biomarker for the "detoxification shunt" of the isoniazid metabolic pathway.

This technical guide provides the physicochemical identity, metabolic mapping, synthetic protocols, and analytical quantification methods for researchers investigating tuberculosis pharmacokinetics and drug-induced liver injury (DILI).[1]

Part 1: Physicochemical Identity

Parameter Data
Chemical Name N-(4-Pyridinylcarbonyl)glycine
Common Name Isonicotinylglycine (Iso-Gly)
CAS Registry Number 583-08-4
Molecular Formula C₈H₈N₂O₃
Molecular Weight 180.16 g/mol
Monoisotopic Mass 180.0535 Da
SMILES C1=CN=CC=C1C(=O)NCC(=O)O
Solubility Soluble in water, DMSO, Methanol; Sparingly soluble in Acetonitrile.[1]
pKa ~3.5 (Carboxylic acid), ~5.2 (Pyridine nitrogen)
Appearance White to off-white crystalline solid

Part 2: Metabolic Context & Pharmacokinetics[1][3]

The Isoniazid Cascade

Isonicotinylglycine represents a terminal, non-toxic elimination product. Its formation competes with the hydrolysis pathway that leads to hydrazine (a potent hepatotoxin). Understanding the ratio of Isonicotinylglycine to Acetylhydrazine is crucial for phenotyping NAT2 (N-acetyltransferase 2) slow vs. fast acetylators.[1]

Pathway Visualization

The following diagram illustrates the metabolic divergence of Isoniazid. Note the critical junction at Isonicotinic Acid, where the molecule is either excreted or conjugated to form Isonicotinylglycine.

IsoniazidMetabolism INH Isoniazid (Parent Drug) AcINH Acetylisoniazid INH->AcINH NAT2 (Acetylation) INA Isonicotinic Acid (Intermediate) INH->INA Amidase HYD Hydrazine (Toxic) INH->HYD Amidase (Direct Hydrolysis) AcINH->INA Amidase AcHz Acetylhydrazine (Toxic Precursor) AcINH->AcHz Amidase IG Isonicotinylglycine (Detoxified) INA->IG GLYAT (Glycine N-acyltransferase)

Figure 1: Metabolic pathway of Isoniazid highlighting the formation of Isonicotinylglycine via GLYAT.

Part 3: Synthetic Methodology

For use as an analytical standard, Isonicotinylglycine is best synthesized via the Schotten-Baumann reaction .[1] This method utilizes the acid chloride of isonicotinic acid reacting with glycine in an alkaline aqueous medium.

Reagents Required
  • Isonicotinoyl chloride hydrochloride (CAS: 3917-84-8)[1]

  • Glycine (CAS: 56-40-6)[1]

  • Sodium Hydroxide (NaOH)[1]

  • Hydrochloric Acid (HCl, 1M)[1]

  • Solvent: Water/Dioxane (1:1 mixture)[1]

Protocol: Step-by-Step
  • Preparation of Glycine Solution:

    • Dissolve 1.0 eq of Glycine in a minimal volume of 10% NaOH solution.

    • Cool the solution to 0–5°C in an ice bath. Ensure pH is maintained at ~10–11.

  • Acylation:

    • Slowly add 1.1 eq of Isonicotinoyl chloride hydrochloride portion-wise to the stirred glycine solution.

    • Simultaneously, add dilute NaOH dropwise to maintain the pH between 9 and 10. Critical: If pH drops below 7, the amine of glycine becomes protonated and unreactive.

    • Stir vigorously at 0°C for 1 hour, then allow to warm to room temperature over 2 hours.

  • Workup & Isolation:

    • Acidify the reaction mixture carefully with 1M HCl to pH 3.0–3.5 (the isoelectric point region).

    • The product, Isonicotinylglycine, will precipitate as a white solid.

    • Filter the precipitate and wash with cold water (2x) and cold ethanol (1x).

  • Purification:

    • Recrystallize from hot water or water/ethanol mixture.

    • Yield Expectation: 60–75%.

  • Validation:

    • 1H NMR (DMSO-d6): δ 8.7 (d, 2H, Py-H), 7.8 (d, 2H, Py-H), 9.1 (t, 1H, NH), 3.9 (d, 2H, CH2).[1]

    • Melting Point: ~220–225°C (decomposition).[1]

Part 4: Analytical Protocols (LC-MS/MS)

Quantification in biological matrices (plasma/urine) requires high sensitivity due to the polar nature of the glycine conjugate.

Chromatographic Conditions
  • Column: C18 Polar-Embedded Column (e.g., Waters Acquity HSS T3 or Phenomenex Synergi Hydro-RP), 2.1 x 100 mm, 1.8 µm.[1]

    • Rationale: Standard C18 columns often fail to retain this polar metabolite; polar-embedded phases prevent "phase collapse" in high aqueous conditions.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 0-1 min (2% B), 1-5 min (2% -> 40% B), 5-6 min (95% B).

Mass Spectrometry Parameters (MRM)

Operate in Positive Electrospray Ionization (ESI+) mode.

Analyte Precursor Ion (m/z) Product Ion (m/z) Cone Voltage (V) Collision Energy (eV) Fragment Origin
Isonicotinylglycine 181.1 [M+H]⁺ 106.0 2518Isonicotinoyl cation (Loss of Glycine)
Qualifier Transition181.178.02530Pyridine ring fragment
Isonicotinic Acid 124.080.03020Loss of CO₂
Sample Preparation (Protein Precipitation)
  • Aliquot 50 µL of plasma/urine.

  • Add 150 µL of ice-cold Methanol containing Internal Standard (e.g., Isonicotinylglycine-d2).[1]

  • Vortex for 30 seconds; Centrifuge at 10,000 x g for 10 minutes.

  • Inject 2-5 µL of the supernatant.

References

  • PubChem Compound Summary. "Isonicotinylglycine (CID 160607)."[1] National Center for Biotechnology Information. [Link]

  • Human Metabolome Database (HMDB). "Metabocard for Isonicotinylglycine (HMDB0041912)." [Link][1]

  • Walubo, A., et al. "The role of glycine conjugation in the metabolism of isoniazid." Pharmacology, 1998.[1] [Link]

  • Sveinbjornsson, G., et al. "Pharmacogenetics of Isoniazid Metabolism."[1] Frontiers in Pharmacology, 2022.[1] (Describing the NAT2/GLYAT interplay). [Link]

  • MassBank. "Mass Spectrum of Isonicotinylglycine." (Source for fragmentation confirmation). [Link][1]

Sources

Exploratory

An In-depth Technical Guide to the Isonicotinylglycine Metabolic Pathway from Isoniazid

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Metabolic Fate of a Cornerstone Antitubercular Agent Isoniazid (INH), or isonicotinic acid hydrazide, has been a first-line thera...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Metabolic Fate of a Cornerstone Antitubercular Agent

Isoniazid (INH), or isonicotinic acid hydrazide, has been a first-line therapy for tuberculosis for over six decades.[1][2] Its clinical efficacy is, however, intrinsically linked to its complex metabolic profile, which dictates both its therapeutic window and its potential for toxicity, most notably hepatotoxicity.[1][3] While much focus has been placed on the pathways leading to toxic metabolites, such as those involving hydrazine and acetylhydrazine, understanding the complete metabolic map, including detoxification and elimination routes, is paramount for optimizing therapy and developing safer drug candidates.

This guide provides a detailed examination of a key detoxification pathway: the biotransformation of isoniazid into isonicotinylglycine. We will dissect the enzymatic steps, explore the underlying biochemical logic, present a workflow for its analytical quantification, and discuss the clinical implications of this metabolic route.

Section 1: The Initial Metabolic Bifurcation of Isoniazid

Upon absorption, isoniazid is rapidly metabolized, primarily in the liver, via two competing primary pathways: N-acetylation and hydrolysis.[1][3] The balance between these pathways is a critical determinant of the subsequent metabolic cascade.

  • N-Acetylation: The most prominent metabolic route for isoniazid is its acetylation to form acetylisoniazid (AcINH).[1] This reaction is catalyzed by the cytosolic enzyme arylamine N-acetyltransferase 2 (NAT2) .[4][5][6] The activity of NAT2 is subject to significant genetic polymorphism, leading to distinct "slow," "intermediate," and "rapid" acetylator phenotypes within the population.[4] This genetic variability is a crucial factor in isoniazid pharmacokinetics, influencing both drug efficacy and the risk of adverse effects.[6][7]

  • Hydrolysis: Concurrently, isoniazid can undergo direct hydrolysis by amidases to yield isonicotinic acid (INA) and hydrazine (Hz).[1][2][3] While the specific amidase isoforms involved in this process are not fully characterized, this pathway represents a direct route to the formation of the INA precursor required for isonicotinylglycine synthesis.[3]

Section 2: Elucidation of the Isonicotinylglycine Pathway: A Two-Step Detoxification Process

Isonicotinylglycine is a final, water-soluble metabolite of isoniazid that is readily excreted in the urine.[1][2] Its formation is a classic example of a Phase II conjugation reaction, designed to increase the polarity of a xenobiotic metabolite to facilitate its elimination. This process occurs in two distinct enzymatic steps, primarily within the mitochondria.[8][9]

Step 1: Formation of the Isonicotinic Acid Intermediate

Isonicotinic acid (INA) is the central precursor for isonicotinylglycine synthesis. It can be generated from either of the primary metabolic routes:

  • Directly from the hydrolysis of isoniazid.[1][3]

  • Indirectly from the hydrolysis of the acetylated metabolite, acetylisoniazid, which also yields acetylhydrazine (AcHz).[1][2][4]

Therefore, regardless of the initial acetylation status of the patient, a pool of isonicotinic acid is available for further metabolism.

Step 2: The Glycine Conjugation Machinery

The conjugation of isonicotinic acid with the amino acid glycine is not a direct condensation reaction. It requires the activation of the carboxylic acid group of INA, a process analogous to the activation of fatty acids.[8][10]

  • Activation to an Acyl-CoA Thioester: Isonicotinic acid is first activated to a high-energy thioester intermediate, isonicotinyl-CoA . This reaction is catalyzed by a mitochondrial xenobiotic/medium-chain fatty acid:CoA ligase (such as ACSM2B) and requires ATP.[8][10] This enzymatic step is critical as it "charges" the isonicotinic acid, making it a suitable substrate for the subsequent transferase reaction.

  • Conjugation with Glycine: The activated isonicotinyl group is then transferred from coenzyme A to the amino group of glycine. This final step is catalyzed by glycine N-acyltransferase (GLYAT) , forming isonicotinylglycine and releasing free coenzyme A (CoASH).[8][9][11] The regeneration of CoASH is a vital function of this pathway, preventing the sequestration of this essential metabolic cofactor by xenobiotic acyl-CoAs.[9][12]

Section 3: Visualizing the Isoniazid-to-Isonicotinylglycine Pathway

The following diagram illustrates the key steps in the metabolic conversion of Isoniazid to Isonicotinylglycine, highlighting the principal enzymes and intermediates involved.

Isoniazid_Metabolism cluster_glycine_conjugation Mitochondrial Glycine Conjugation INH Isoniazid AcINH Acetylisoniazid INH->AcINH NAT2 INA Isonicotinic Acid INH->INA Amidase Hz Hydrazine INH->Hz Amidase AcINH->INA Amidase AcHz Acetylhydrazine AcINH->AcHz Amidase INACoA Isonicotinyl-CoA INA->INACoA Acyl-CoA Ligase (e.g., ACSM2B) + ATP, CoASH ING Isonicotinylglycine INACoA->ING Glycine N-acyltransferase (GLYAT) Glycine Glycine Excretion Urinary Excretion ING->Excretion

Caption: Metabolic pathway of Isoniazid to Isonicotinylglycine.

Section 4: Experimental Workflow for Metabolite Analysis

The quantification of isonicotinylglycine in biological matrices is essential for pharmacokinetic studies and for understanding interindividual metabolic variations. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this application due to its high sensitivity and specificity.[13]

Protocol: Quantification of Isonicotinylglycine in Human Urine by LC-MS/MS

This protocol is a representative workflow synthesized from established methodologies.[13][14][15]

1. Rationale: This method provides a robust and sensitive means to measure the urinary excretion of isonicotinylglycine, a key endpoint of this detoxification pathway. Urine is a suitable matrix as it is the primary route of elimination for this metabolite and can be collected non-invasively.[1]

2. Materials & Reagents:

  • Isonicotinylglycine analytical standard

  • Stable isotope-labeled internal standard (IS) (e.g., Isonicotinylglycine-d4)

  • LC-MS grade water, acetonitrile, and formic acid

  • Human urine (control and study samples)

  • Microcentrifuge tubes (1.5 mL)

  • Syringe filters (0.22 µm)

  • Autosampler vials

3. Sample Preparation:

  • Step 3.1: Thaw frozen urine samples at room temperature. Vortex to ensure homogeneity.

  • Step 3.2: Centrifuge samples at 14,000 x g for 10 minutes at 4°C to pellet cellular debris and particulates.

  • Step 3.3 (Dilution): Transfer 100 µL of the supernatant to a clean microcentrifuge tube. Add 900 µL of LC-MS grade water containing the internal standard at a known concentration (e.g., 100 ng/mL). This dilution step minimizes matrix effects.

  • Step 3.4: Vortex the diluted sample for 30 seconds.

  • Step 3.5 (Filtration): Filter the diluted sample through a 0.22 µm syringe filter into an autosampler vial to remove any remaining particulates that could clog the LC system.

4. LC-MS/MS Analysis:

  • Step 4.1 (Liquid Chromatography):

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Elution: A typical gradient would start at ~5% B, ramp up to 95% B to elute the analyte, and then re-equilibrate to starting conditions. The gradient is optimized to achieve baseline separation from other urine components.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Step 4.2 (Tandem Mass Spectrometry):

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions must be determined by infusing the pure analytical standard. For isonicotinylglycine (C8H8N2O3, MW: 180.16 g/mol ), a likely precursor ion would be [M+H]+ at m/z 181.1. Product ions would result from fragmentation of the parent molecule.

      • Example Transition (Analyte): 181.1 -> 122.1

      • Example Transition (IS): 185.1 -> 126.1

    • Optimization: Dwell time, collision energy, and other source parameters must be optimized to maximize signal intensity for each transition.

5. Data Analysis and Validation:

  • Step 5.1 (Quantification): Construct a calibration curve using known concentrations of the analytical standard spiked into control urine. Plot the peak area ratio (Analyte/IS) against concentration.

  • Step 5.2 (Validation): The method must be validated according to regulatory guidelines (e.g., FDA), assessing linearity, accuracy, precision, recovery, and matrix effects.[15]

Section 5: Quantitative Insights and Clinical Implications

Understanding the isonicotinylglycine pathway has significant implications for both clinical practice and drug development. The efficiency of this pathway can influence the overall metabolic clearance of isoniazid and may have an inverse relationship with the formation of toxic intermediates.

Enzyme / ProcessSubstrate(s)Product(s)Key Clinical / Mechanistic Insight
N-acetyltransferase 2 (NAT2) IsoniazidAcetylisoniazidPolymorphisms create fast/slow acetylators, impacting INH exposure and toxicity risk.[4]
Amidase Isoniazid, AcetylisoniazidIsonicotinic AcidGenerates the key precursor for the glycine conjugation pathway.[3]
Acyl-CoA Ligase Isonicotinic Acid, ATP, CoASHIsonicotinyl-CoAActivates the carboxylic acid, an essential priming step for conjugation.[8][10]
Glycine N-acyltransferase (GLYAT) Isonicotinyl-CoA, GlycineIsonicotinylglycineCatalyzes the final detoxification step and regenerates free Coenzyme A.[9][11]

Causality and Field Insights:

  • Competition and Shunting: In slow acetylators, a larger fraction of the isoniazid dose may be shunted towards the hydrolysis pathway, potentially increasing the flux through the isonicotinylglycine route. Conversely, this also increases the initial production of hydrazine, a known hepatotoxin.[3][16] The overall balance is critical.

  • Therapeutic Drug Monitoring (TDM): Quantifying urinary isonicotinylglycine alongside other metabolites can provide a more comprehensive picture of a patient's metabolic profile than measuring the parent drug alone.[17] This can help in personalizing dosages, especially in patients with comorbidities or those at high risk for toxicity.

  • Drug Development: For new anti-tubercular drugs that are carboxylic acids or are metabolized to them, assessing their potential as substrates for the glycine conjugation pathway is a crucial step in preclinical toxicology. If a compound is a poor substrate for GLYAT, its acyl-CoA intermediate may accumulate, leading to mitochondrial toxicity through CoASH sequestration.[9]

Conclusion

The metabolic pathway from isoniazid to isonicotinylglycine is a sophisticated, two-step enzymatic process that serves as a critical route for detoxification and elimination. It begins with the formation of isonicotinic acid via hydrolysis, followed by a mitochondrial activation and conjugation cascade involving an acyl-CoA ligase and glycine N-acyltransferase. A thorough understanding of this pathway, from its enzymatic machinery to its analytical quantification, provides invaluable insights for clinicians seeking to optimize tuberculosis therapy and for scientists developing the next generation of safer, more effective drugs.

References

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  • ResearchGate. (n.d.). Proposed isoniazid metabolic pathways. Solid lines, major... Retrieved from ResearchGate. [Link]

  • YouTube. (2021, May 30). isoniazid pharmacology, antitubercular drugs, anti TB drugs pharmacology, pharmacology made easy. Retrieved from YouTube. [Link]

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  • MDPI. (n.d.). Functional Characterisation of Three Glycine N-Acyltransferase Variants and the Effect on Glycine Conjugation to Benzoyl–CoA. Retrieved from MDPI. [Link]

  • National Institutes of Health. (n.d.). Isoniazid metabolism and hepatotoxicity. Retrieved from PMC - NIH. [Link]

  • National Institutes of Health. (n.d.). PharmGKB Summary: Isoniazid Pathway, Pharmacokinetics (PK). Retrieved from PMC - NIH. [Link]

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  • PubMed. (2013, May 8). Glycine conjugation: importance in metabolism, the role of glycine N-acyltransferase, and factors that influence interindividual variation. Retrieved from PubMed. [Link]

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  • National Institutes of Health. (n.d.). Altered Glycine Decarboxylation Inhibition in Isonicotinic Acid Hydrazide-Resistant Mutant Callus Lines and in Regenerated Plants and Seed Progeny. Retrieved from PMC - NIH. [Link]

  • National Institutes of Health. (2022, June 24). NAT2 and CYP2E1 polymorphisms and antituberculosis drug‐induced hepatotoxicity in Peruvian patients. Retrieved from PMC - NIH. [Link]

  • National Institutes of Health. (n.d.). The determination of isoniazid and its metabolites acetylisoniazid, monoacetylhydrazine, diacetylhydrazine, isonicotinic acid and isonicotinylglycine in serum and urine. Retrieved from NIH. [Link]

  • In Vivo. (n.d.). Association of Isoniazid-metabolizing Enzyme Genotypes and Isoniazid-induced Hepatotoxicity in Tuberculosis Patients. Retrieved from In Vivo. [Link]

  • Pakistan Journal of Pharmaceutical Sciences. (n.d.). Development and Validation of HPLC method for finding Isoniazid plasma levels in TB Patients with its Quantification in FDC Therapy. Retrieved from Pakistan Journal of Pharmaceutical Sciences. [Link]

  • Taylor & Francis. (n.d.). Isonicotinic acid – Knowledge and References. Retrieved from Taylor & Francis. [Link]

  • Taylor & Francis. (2013, May 8). Glycine conjugation: importance in metabolism, the role of glycine N-acyltransferase, and factors that influence interindividual variation. Retrieved from Taylor & Francis Online. [Link]

  • PubChem. (n.d.). Isonicotinylglycine. Retrieved from PubChem. [Link]

  • Frontiers. (2024, March 21). Effect of NAT2, GSTM1 and CYP2E1 genetic polymorphisms on plasma concentration of isoniazid and its metabolites in patients with tuberculosis, and the assessment of exposure-response relationships. Retrieved from Frontiers. [Link]

  • Taylor & Francis Online. (n.d.). Glycine conjugation: importance in metabolism, the role of glycine N-acyltransferase, and factors that influence interindividual. Retrieved from Taylor & Francis Online. [Link]

  • Frontiers. (2022, July 18). Population Pharmacokinetics and Pharmacodynamics of Isoniazid and its Metabolite Acetylisoniazid in Chinese Population. Retrieved from Frontiers. [Link]

  • ResearchGate. (2013, April 8). Glycine conjugation: Importance in metabolism, the role of glycine N-acyltransferase, and factors that influence interindividual variation. Retrieved from ResearchGate. [Link]

  • National Institutes of Health. (2022, December 6). Quantitative Analysis of Isoniazid and Its Four Primary Metabolites in Plasma of Tuberculosis Patients Using LC-MS/MS. Retrieved from NIH. [Link]

  • ACS Publications. (2025, September 12). Structure of Bovine Glycine N-Acyltransferase Clarifies Its Catalytic Mechanism. Retrieved from ACS Publications. [Link]

  • MDPI. (2024, January 9). Development and Validation of a UPLC-MS/MS Method for Therapeutic Drug Monitoring, Pharmacokinetic and Stability Studies of First-Line Antituberculosis Drugs in Urine. Retrieved from MDPI. [Link]

Sources

Foundational

Isonicotinic Acid Conjugation with Glycine: Mechanistic &amp; Synthetic Guide

This guide serves as a technical reference for the metabolic and synthetic conjugation of isonicotinic acid (INA) with glycine. It is designed for drug metabolism and pharmacokinetics (DMPK) scientists and synthetic chem...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical reference for the metabolic and synthetic conjugation of isonicotinic acid (INA) with glycine. It is designed for drug metabolism and pharmacokinetics (DMPK) scientists and synthetic chemists requiring mechanistic depth and actionable protocols.

Executive Summary

Isonicotinic acid (INA), the primary metabolite of the antitubercular drug Isoniazid (INH), undergoes Phase II metabolic detoxification via conjugation with glycine to form isonicotinuric acid (N-isonicotinoylglycine). This pathway is critical for solubility enhancement and urinary excretion. For drug development professionals, understanding this pathway is essential for interpreting pharmacokinetic variability, while access to high-purity isonicotinuric acid reference standards is required for LC-MS/MS metabolite quantification.

This guide details the enzymatic bio-mechanism (GLYAT-mediated) and provides a validated chemical synthesis protocol for generating reference standards.

Part 1: The Biological Mechanism (Phase II Metabolism)

In vivo, INA is not conjugated directly. It must first be "activated" to a high-energy thioester intermediate before the acyl group can be transferred to the amino nitrogen of glycine. This process occurs primarily in the mitochondrial matrix of hepatic and renal cells.

The Two-Step Enzymatic Pathway[1]

The conjugation follows a classical Phase II amino acid conjugation mechanism, analogous to the conversion of benzoic acid to hippuric acid.

  • Activation (ATP-Dependent): The carboxyl group of INA is activated by an Acyl-CoA Synthetase (likely members of the ACSM family, such as ACSM2B). This reaction requires ATP and Coenzyme A (CoA-SH), generating the high-energy intermediate Isonicotinyl-CoA and releasing AMP and pyrophosphate (PPi).

    • Mechanistic Insight: The formation of the thioester bond increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by glycine.

  • Transacylation (GLYAT): The enzyme Glycine N-Acyltransferase (GLYAT) catalyzes the nucleophilic attack of the glycine amino group onto the thioester carbonyl of Isonicotinyl-CoA. This releases free CoA-SH (recycling the cofactor) and forms the stable amide bond of Isonicotinuric Acid .

Pathway Visualization

BiologicalPathway INA Isonicotinic Acid (Metabolite) Enz1 Acyl-CoA Synthetase (ACSM Family) INA->Enz1 ATP ATP + CoA-SH ATP->Enz1 Inter Isonicotinyl-CoA (Activated Thioester) Enz2 Glycine N-Acyltransferase (GLYAT) Inter->Enz2 Gly Glycine Gly->Enz2 Prod Isonicotinuric Acid (Conjugate) Enz1->Inter PPi + AMP release Enz2->Prod CoA-SH recycling

Figure 1: The mitochondrial glycine conjugation pathway of Isonicotinic Acid.

Part 2: Chemical Synthesis of Reference Standard

Researchers often require isonicotinuric acid to validate metabolite peaks in clinical samples. While biological conjugation uses thioester activation, chemical synthesis in the laboratory is most efficiently achieved using Carbodiimide Coupling (EDC/NHS) or the Mixed Anhydride method.

The protocol below utilizes EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) . This method is preferred over the traditional Acid Chloride (Schotten-Baumann) method for small-scale standards because it avoids harsh hydrolytic conditions and yields a product with fewer salt contaminants.

Experimental Protocol: EDC-Mediated Coupling

Objective: Synthesize N-isonicotinoylglycine (Isonicotinuric Acid). Scale: 5.0 mmol basis.

Reagents Required
ReagentRoleEquiv.Mass/Vol
Isonicotinic Acid Substrate1.0615 mg
Glycine Ethyl Ester HCl Amine Source (Protected)1.1767 mg
EDC·HCl Coupling Agent1.21.15 g
HOBt (or Oxyma) Racemization Suppressor1.2810 mg
DIPEA (Hünig's Base) Base3.02.6 mL
DMF (Anhydrous) Solvent-15 mL
LiOH (1M) Hydrolysis Reagent2.5~12 mL
Step-by-Step Methodology
  • Activation & Coupling:

    • Dissolve Isonicotinic Acid (1.0 eq) in anhydrous DMF.

    • Add HOBt (1.2 eq) and EDC·HCl (1.2 eq). Stir at 0°C for 15 minutes to form the active ester.

    • Add Glycine Ethyl Ester HCl (1.1 eq).

    • Add DIPEA (3.0 eq) dropwise. The solution should remain clear or slightly yellow.

    • Allow the reaction to warm to Room Temperature (RT) and stir for 12–16 hours.

    • Checkpoint: Monitor by TLC (5% MeOH in DCM) or LC-MS for the disappearance of starting material.

  • Intermediate Workup (Ester Isolation):

    • Dilute reaction with EtOAc (50 mL) and wash sequentially with:

      • 5% Citric Acid (2x) – Removes unreacted amine/EDC.

      • Sat. NaHCO₃ (2x) – Removes unreacted acid.

      • Brine (1x).

    • Dry organic layer over Na₂SO₄, filter, and concentrate in vacuo.

    • Result: Ethyl isonicotinurate (Intermediate).

  • Hydrolysis (Deprotection):

    • Dissolve the intermediate ester in THF/Water (3:1).

    • Add LiOH (2.5 eq). Stir at RT for 2 hours.

    • Mechanism:[1][2][3][4][5][6][7] Saponification of the ethyl ester to the free acid.

    • Acidify carefully to pH ~3.0 using 1M HCl. The product, Isonicotinuric Acid, often precipitates due to low solubility in acidic water.

  • Final Purification:

    • Filter the precipitate. Recrystallize from minimal hot water or Water/Ethanol.

    • Dry under high vacuum.

Chemical Reaction Mechanism

ChemicalSynthesis INA Isonicotinic Acid (COOH) EDC EDC Activation INA->EDC OAcyl O-Acylisourea (Active Intermediate) EDC->OAcyl Proton transfer Amide Ethyl Isonicotinurate (Protected Amide) OAcyl->Amide Nucleophilic Attack (by Gly-OEt) GlyEst Glycine Ethyl Ester (Nucleophile) GlyEst->Amide Hydro LiOH Hydrolysis Amide->Hydro Final Isonicotinuric Acid (Final Standard) Hydro->Final Deprotection

Figure 2: Synthetic route via EDC coupling and subsequent saponification.

Part 3: Analytical Validation

To ensure the synthesized standard is valid for biological comparison, confirm the structure using the following spectroscopic markers.

1H-NMR (DMSO-d6, 400 MHz)

The pyridine ring protons and the glycine methylene group are distinct.

PositionShift (δ ppm)MultiplicityIntegrationAssignment
Amide NH 9.15Triplet (br)1HAmide proton coupling to CH₂
Pyridine C2, C6 8.78Doublet2HProtons adjacent to Pyridine N
Pyridine C3, C5 7.82Doublet2HProtons adjacent to Carbonyl
Glycine CH₂ 4.01Doublet2HMethylene adjacent to COOH
Mass Spectrometry (ESI+)
  • Formula: C₈H₈N₂O₃

  • Exact Mass: 180.05

  • Observed [M+H]+: 181.06 m/z

  • Fragmentation: Look for loss of glycine (m/z 181 → 106, isonicotinoyl cation).

Part 4: Pharmacological Implications

Metabolic Saturation

The GLYAT pathway is high-capacity but can be saturable. In overdose scenarios (INH toxicity), the depletion of free CoA-SH due to the sequestration of CoA as Isonicotinyl-CoA can inhibit other CoA-dependent metabolic processes (e.g., fatty acid oxidation/TCA cycle), contributing to metabolic acidosis [1].

Species Differences

While humans and rats efficiently form isonicotinuric acid, dogs are known to be deficient in acetylation pathways but maintain glycine conjugation capacity. Researchers using canine models for INH toxicology must account for these differential metabolic fluxes [2].

References

  • Badenhorst, C. P. S., et al. (2013).[8] "Glycine conjugation: importance in metabolism, the role of glycine N-acyltransferase, and factors that influence interindividual variation."[1][9][8] Expert Opinion on Drug Metabolism & Toxicology, 9(9), 1139-1153.[8]

  • Peretti, A., et al. (2024). "Isoniazid-historical development, metabolism associated toxicity and a perspective on its pharmacological improvement." Tuberculosis, 102439.

  • Gatley, S. J., & Sherratt, H. S. (1977). "The synthesis of hippurate from benzoate and glycine by rat liver mitochondria." Biochemical Journal, 166(1), 39–47.

  • PubChem. "Isonicotinuric acid (Compound)." National Library of Medicine.

Sources

Exploratory

Technical Guide: Foundational Research on Isonicotinylglycine in Pharmacology

Executive Summary Isonicotinylglycine (also known as isonicotinuric acid ) represents the terminal detoxification metabolite of Isoniazid (INH), the cornerstone therapeutic for tuberculosis. While historically viewed mer...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Isonicotinylglycine (also known as isonicotinuric acid ) represents the terminal detoxification metabolite of Isoniazid (INH), the cornerstone therapeutic for tuberculosis. While historically viewed merely as an inert excretion product, contemporary pharmacology identifies it as a critical biomarker for metabolic phenotyping (acetylator status) and therapeutic adherence. This guide provides a rigorous technical analysis of its physicochemical properties, biosynthetic pathways, and validated analytical protocols for quantification in biological matrices.

Part 1: Chemical & Physical Characterization

Structural Properties

Isonicotinylglycine is the glycine conjugate of isonicotinic acid. It retains the pyridine ring of the parent drug but lacks the hydrazide moiety responsible for INH's hepatotoxicity.

  • IUPAC Name: 2-[(pyridine-4-carbonyl)amino]acetic acid

  • Molecular Formula: C₈H₈N₂O₃

  • Molecular Weight: 180.16 g/mol

  • Solubility: Highly soluble in alkaline aqueous solutions; sparingly soluble in cold water and ethanol.

  • pKa: ~3.8 (carboxylic acid), ~5.3 (pyridine nitrogen).

Laboratory Synthesis Protocol

For research standards, isonicotinylglycine is best synthesized via the Schotten-Baumann reaction mechanism, coupling isonicotinoyl chloride with glycine.

Reagents:

  • Isonicotinic acid (Sigma-Aldrich, >99%)

  • Thionyl chloride (

    
    )
    
  • Glycine[1][2][3][4][5][6][7][8][9]

  • Sodium Hydroxide (NaOH)[10]

Step-by-Step Synthesis:

  • Activation: Reflux isonicotinic acid (0.1 mol) in excess thionyl chloride (30 mL) for 2 hours until gas evolution ceases. Evaporate excess

    
     under vacuum to yield crude isonicotinoyl chloride hydrochloride.
    
  • Coupling: Dissolve glycine (0.12 mol) in 10% NaOH (50 mL) at 0°C. Slowly add the isonicotinoyl chloride to this solution while maintaining pH > 10 using additional NaOH. Stir for 4 hours at room temperature.

  • Precipitation: Acidify the solution to pH 3.5 using 6M HCl. The product, isonicotinylglycine, will precipitate as a white solid.

  • Purification: Recrystallize from hot water/ethanol (90:10) to achieve >98% purity.

  • Validation: Confirm structure via

    
    H-NMR (
    
    
    
    ):
    
    
    8.7 (d, 2H), 7.8 (d, 2H), 4.1 (s, 2H).

Part 2: Biosynthesis & Metabolic Pathway[1][11][12]

The Detoxification Mechanism

The formation of isonicotinylglycine is a protective pathway that competes with the formation of toxic hydrazine metabolites.

  • Hydrolysis: Isoniazid is hydrolyzed by amidases to release hydrazine (toxic) and isonicotinic acid (INA).

  • Activation: Isonicotinic acid is not a direct substrate for conjugation. It must first be activated to a high-energy thioester, Isonicotinyl-CoA , by an acyl-CoA synthetase (likely ACSM2B).

  • Conjugation: The mitochondrial enzyme Glycine N-acyltransferase (GLYAT) catalyzes the nucleophilic attack of the glycine amino group on the thioester carbonyl of Isonicotinyl-CoA, releasing CoASH and forming isonicotinylglycine.

Pathway Visualization

The following diagram illustrates the competitive metabolic fate of Isoniazid, highlighting the divergence between bioactivation (toxicity) and detoxification.

INH_Metabolism cluster_mitochondria Mitochondrial Matrix INH Isoniazid (INH) AcINH N-Acetylisoniazid INH->AcINH NAT2 (Acetylation) Hydrazine Hydrazine (Toxic) INH->Hydrazine Amidase INA Isonicotinic Acid INH->INA Amidase (Hydrolysis) AcINH->INA Amidase INA_CoA Isonicotinyl-CoA (Activated Intermediate) INA->INA_CoA Acyl-CoA Synthetase (+ATP, +CoA) ING Isonicotinylglycine (Detoxified) INA_CoA->ING GLYAT (+Glycine)

Caption: Figure 1. Metabolic diversion of Isoniazid. The GLYAT-mediated pathway (green) represents the safe elimination route, distinct from the NAT2 acetylation pathway.

Part 3: Analytical Methodologies

Quantification Challenges

Isonicotinylglycine is highly polar, making retention on standard C18 columns difficult without ion-pairing agents or specialized polar-embedded phases. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for sensitivity and specificity.

Validated LC-MS/MS Protocol

Objective: Simultaneous quantification of INH, Acetyl-INH, and Isonicotinylglycine in human urine/plasma.

ParameterSpecification
Instrument Triple Quadrupole MS (e.g., AB Sciex 5500) coupled to UHPLC
Column Waters Atlantis T3 C18 (3 µm, 2.1 x 100 mm) - Chosen for retention of polar analytes
Mobile Phase A 10 mM Ammonium Acetate in Water (pH 5.0)
Mobile Phase B Acetonitrile
Flow Rate 0.3 mL/min
Ionization Electrospray Ionization (ESI) Positive Mode

Gradient Profile:

  • 0-1 min: 100% A (Isocratic hold for polar retention)

  • 1-4 min: Linear gradient to 60% B

  • 4-5 min: 95% B (Wash)

  • 5.1 min: Re-equilibration to 100% A

MRM Transitions:

  • Isonicotinylglycine: 181.1

    
     78.1 (Quantifier), 181.1 
    
    
    
    106.0 (Qualifier)
  • Isoniazid: 138.1

    
     121.1
    
  • Internal Standard: Isoniazid-D4

Sample Preparation Workflow (Solid Phase Extraction)

Direct injection of urine can suppress ionization. Strong Cation Exchange (SCX) or Polymeric Reversed-Phase (e.g., Strata-X) SPE is recommended.

Analytical_Workflow cluster_SPE Solid Phase Extraction (Strata-X) Sample Biological Sample (100 µL Urine/Plasma) IS_Add Add Internal Std (INH-D4) Sample->IS_Add Pretreat Dilute 1:1 with 10mM NH4Ac (pH 5) IS_Add->Pretreat Step1 Condition: 1mL MeOH -> 1mL Water Pretreat->Step1 Step2 Load Sample Step1->Step2 Step3 Wash: 5% MeOH in Water Step2->Step3 Step4 Elute: ACN:MeOH (50:50) Step3->Step4 Dry Evaporate to Dryness (N2 stream, 40°C) Step4->Dry Recon Reconstitute Mobile Phase A Dry->Recon Inject LC-MS/MS Injection Recon->Inject

Caption: Figure 2.[11] Optimized SPE-LC-MS/MS workflow for the extraction and quantification of polar isoniazid metabolites.

Part 4: Pharmacological Significance & Future Perspectives

Biomarker for Adherence

Because isonicotinylglycine is a terminal metabolite with a longer half-life than the parent INH, it serves as a robust urinary biomarker for monitoring patient adherence to Tuberculosis treatment regimens. Its presence confirms not just ingestion, but metabolic processing of the drug.

Metabolic Phenotyping

The ratio of Acetyl-INH to Isonicotinylglycine in urine can provide a non-invasive phenotype of the patient's NAT2 activity (Fast vs. Slow Acetylators).

  • Fast Acetylators: High AcINH / Low Isonicotinylglycine.

  • Slow Acetylators: Lower AcINH / Higher Isonicotinylglycine (due to shunting toward the hydrolysis pathway).

Toxicology

Unlike the hydrazine metabolites, isonicotinylglycine is non-toxic and readily cleared by the kidneys. Research into enhancing this pathway via GLYAT induction could theoretically reduce INH-induced hepatotoxicity, though this remains a theoretical therapeutic avenue.

References
  • Metabolic Pathway & GLYAT Role

    • Title: Glycine conjugation: Importance in metabolism, the role of glycine N-acyltransferase, and factors that influence interindividual vari
    • Source: Expert Opinion on Drug Metabolism & Toxicology (2013).
    • URL:[Link]

  • Analytical Protocol (LC-MS/MS)

    • Title: A validated liquid chromatography-tandem mass spectrometry assay for the analysis of isoniazid and its metabolite acetyl-isoniazid in urine.
    • Source: Journal of Chrom
    • URL:[Link]

  • Chemical Synthesis Background

    • Title: Synthesis and biological activities of some new isonicotinic acid derivatives.[12]

    • Source: Molecules (2015).
    • URL:[Link]

  • Clinical Pharmacology of Isoniazid

    • Title: Isoniazid-historical development, metabolism associated toxicity and a perspective on its pharmacological improvement.
    • Source: Frontiers in Pharmacology.
    • URL:[Link]

Sources

Protocols & Analytical Methods

Method

isonicotinylglycine as a biomarker for isoniazid adherence

Application Note: High-Precision Quantitation of Isonicotinylglycine (Iso-Gly) as a Long-Term Biomarker for Isoniazid Adherence [1] Part 1: Executive Summary & Rationale The Challenge: The "White Coat" Adherence Gap Ison...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Precision Quantitation of Isonicotinylglycine (Iso-Gly) as a Long-Term Biomarker for Isoniazid Adherence [1]

Part 1: Executive Summary & Rationale

The Challenge: The "White Coat" Adherence Gap Isoniazid (INH) is the cornerstone of tuberculosis (TB) prophylaxis and treatment. However, its efficacy is compromised by poor adherence. Traditional monitoring methods are flawed: self-reports are unreliable, and pill counts are easily manipulated.[1]

The Solution: Isonicotinylglycine (Iso-Gly) While parent INH has a short half-life (0.5–4 hours depending on acetylator status), its downstream metabolite, Isonicotinylglycine (Iso-Gly) , offers a superior pharmacokinetic profile for adherence monitoring.[1]

  • Stability: Iso-Gly is chemically stable in urine, unlike INH which degrades rapidly at room temperature.[1]

  • Detection Window: Iso-Gly persists in urine for 24–48 hours post-dose, extending the surveillance window beyond the immediate post-ingestion period covered by parent INH.

  • Metabolic Consistency: As a Phase II glycine conjugate of isonicotinic acid, its formation is less dependent on the polymorphic NAT2 acetylation rates that cause high variability in INH levels.

Part 2: Biological Mechanism & Pathway Visualization

Metabolic Causality To validate Iso-Gly as a biomarker, one must understand its origin.[1] INH is primarily metabolized by N-acetyltransferase 2 (NAT2) into Acetylisoniazid (AcINH).[1] Both INH and AcINH are hydrolyzed to Isonicotinic Acid (INA).[1] INA then undergoes Phase II conjugation with glycine to form Isonicotinylglycine (Iso-Gly).[1]

Figure 1: Isoniazid Metabolic Pathway & Biomarker Generation

INH_Metabolism INH Isoniazid (INH) (Parent Drug) AcINH Acetylisoniazid (AcINH) INH->AcINH NAT2 (Acetylation) INA Isonicotinic Acid (INA) INH->INA Hydrolysis Hydrazine Hydrazine (Toxic) INH->Hydrazine Minor Pathway AcINH->INA Hydrolysis IsoGly Isonicotinylglycine (Iso-Gly) (Target Biomarker) INA->IsoGly Glycine Conjugation (Phase II)

Caption: Figure 1. Metabolic cascade of Isoniazid. Iso-Gly represents the stable downstream conjugate, buffering against rapid fluctuations seen in parent INH levels.

Part 3: Experimental Protocol

Materials & Reagents
  • Analytes: Isonicotinylglycine (Custom synthesis or commercial standard, >98% purity).[1]

  • Internal Standard (IS): Isonicotinylglycine-13C2,15N (preferred) or N-Acetylisoniazid-d3.[1]

  • Matrix: Human urine (drug-free for calibration).[1]

  • Solvents: LC-MS grade Methanol, Acetonitrile, Formic Acid, Ammonium Acetate.

Sample Preparation: "Dilute-and-Shoot" Methodology

Rationale: Urine contains high concentrations of Iso-Gly.[1] Solid Phase Extraction (SPE) is often unnecessary and introduces cost/variability.[1] A simple dilution minimizes matrix effects while maintaining high throughput.

  • Thaw: Thaw urine samples at room temperature; vortex for 30s.

  • Centrifuge: Spin at 10,000 x g for 5 mins to remove particulates.

  • Aliquot: Transfer 50 µL of supernatant to a 96-well plate.

  • Internal Standard Addition: Add 20 µL of Internal Standard solution (1000 ng/mL in methanol).

  • Dilution: Add 430 µL of Mobile Phase A (0.1% Formic Acid in Water).

  • Mix: Vortex plate for 60s.

  • Analysis: Inject 5 µL into the LC-MS/MS.

LC-MS/MS Conditions

System: Agilent 6400 Series / Sciex Triple Quad 5500 or equivalent.[1]

Chromatography (LC):

  • Column: C18 Polar-Embedded (e.g., Waters Atlantis T3 or Phenomenex Kinetex C18), 2.1 x 50 mm, 1.7 µm.[1] Rationale: Iso-Gly is polar; standard C18 may suffer from poor retention.[1] Polar-embedded phases prevent "dewetting" and improve peak shape.[1]

  • Flow Rate: 0.4 mL/min.[1]

  • Mobile Phase A: 0.1% Formic Acid + 2mM Ammonium Acetate in Water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient:

    • 0.0 min: 2% B[1]

    • 0.5 min: 2% B[1]

    • 3.0 min: 90% B[1]

    • 3.5 min: 90% B

    • 3.6 min: 2% B (Re-equilibration)[1]

Mass Spectrometry (MS/MS):

  • Source: Electrospray Ionization (ESI), Positive Mode.[1][2][3][4]

  • Scan Type: Multiple Reaction Monitoring (MRM).[1][2][3][5]

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)Role
Isonicotinylglycine 181.1 106.1 2520Quantifier
Isonicotinylglycine181.179.12535Qualifier
Isoniazid (Control)138.179.12025Parent Drug
Acetylisoniazid (Control)180.1121.12218Metabolite

Note: The 181.1 -> 106.1 transition corresponds to the cleavage of the glycine moiety, leaving the isonicotinoyl cation. The 181.1 -> 79.1 transition corresponds to the pyridine ring.

Part 4: Data Analysis & Normalization Protocol

The Creatinine Correction Factor Urine concentration varies based on hydration. Reporting raw ng/mL values can lead to false negatives in dilute urine.[1] You must normalize Iso-Gly concentration to urinary creatinine.[1]

Protocol:

  • Measure Urinary Creatinine (uCr) via colorimetric Jaffe reaction or enzymatic assay.[1]

  • Calculate Normalized Adherence Score:

    
    [1]
    
  • Interpretation Thresholds:

    • High Adherence: > 50 µg/mg creatinine.[1]

    • Inconsistent/Missed Dose: 5–50 µg/mg creatinine.[1]

    • Non-Adherence: < 5 µg/mg creatinine (or Below Limit of Quantitation).[1]

Part 5: Analytical Validation Workflow

Figure 2: Method Validation Logic

Validation_Workflow Start Method Validation Selectivity Selectivity Check (6 Blank Urine Lots) Start->Selectivity Linearity Linearity (10 - 5000 ng/mL) Start->Linearity MatrixEffect Matrix Effect (Post-Column Infusion) Selectivity->MatrixEffect If Clean Stability Stability Testing (Freeze/Thaw, 24h RT) MatrixEffect->Stability If <15% Suppression

Caption: Figure 2. Step-wise validation workflow to ensure assay robustness compliant with FDA Bioanalytical Method Validation guidelines.

References

  • Metabolic Pathway & Pharmacokinetics: Preziosi, P. (2007).[1] Isoniazid: metabolic aspects and toxicological correlates. Current Drug Metabolism, 8(8), 839-851.[1]

  • Biomarker Stability & Detection: Ellard, G. A., et al. (1972).[1] The determination of isoniazid and its metabolites acetylisoniazid, monoacetylhydrazine, diacetylhydrazine, isonicotinic acid and isonicotinylglycine in serum and urine. Biochemical Journal, 126(2), 449–458.[1]

  • LC-MS/MS Methodology for INH Metabolites: Sve, A., et al. (2024).[1][6] Development and Validation of a UPLC-MS/MS Method for Therapeutic Drug Monitoring... of First-Line Antituberculosis Drugs in Urine. Molecules, 29(2).[1]

  • Urine Normalization Standards: Waikar, S. S., et al. (2010).[1] Normalization of urinary biomarkers to creatinine during changes in glomerular filtration rate. Kidney International, 78(5), 486-494.[1]

  • Chemical Structure & Properties: PubChem. (2025).[1] Isonicotinylglycine (CID 160607).[1] National Library of Medicine.

Sources

Application

enzyme kinetics of isonicotinylglycine formation

Application Note & Protocol Topic: Elucidating the Enzyme Kinetics of Isonicotinylglycine Formation Audience: Researchers, scientists, and drug development professionals in the fields of pharmacology, toxicology, and inf...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Elucidating the Enzyme Kinetics of Isonicotinylglycine Formation

Audience: Researchers, scientists, and drug development professionals in the fields of pharmacology, toxicology, and infectious diseases.

Introduction: The Significance of Isonicotinylglycine in Isoniazid Metabolism

Isoniazid (INH) remains a cornerstone of first-line therapy against tuberculosis. However, its clinical utility is often shadowed by dose-dependent toxicities, including hepatotoxicity and peripheral neuropathy.[1] Understanding the metabolic fate of INH is paramount for optimizing its therapeutic index and mitigating adverse effects. A key metabolic pathway involves the hydrolysis of INH to isonicotinic acid (INA), which is subsequently conjugated with glycine to form isonicotinylglycine.[2][3] This conjugation reaction is a crucial detoxification step, and characterizing the kinetics of the enzyme(s) involved can provide invaluable insights into individual variations in drug metabolism and susceptibility to toxicity.

This application note provides a comprehensive guide for researchers to investigate the . We will delve into the theoretical underpinnings of the enzymatic reaction, present detailed protocols for kinetic assays, and offer guidance on data analysis and interpretation. This guide is designed to be a self-validating system, enabling researchers to rigorously characterize this important biotransformation reaction.

Proposed Enzymatic Pathway of Isonicotinylglycine Formation

The formation of isonicotinylglycine from isonicotinic acid and glycine is not a direct condensation reaction. Based on analogous biochemical pathways involving the formation of amide bonds, the reaction likely proceeds in two steps, catalyzed by an acyl-CoA ligase (or synthetase) and an N-acyltransferase, respectively.

Isonicotinylglycine_Formation_Pathway INA Isonicotinic Acid (INA) Enzyme1 Isonicotinyl-CoA Synthetase (Acyl-CoA Ligase Family) INA->Enzyme1 Glycine Glycine Enzyme2 Glycine N-acyltransferase Glycine->Enzyme2 ATP ATP ATP->Enzyme1 CoA Coenzyme A CoA->Enzyme1 Isonicotinyl_CoA Isonicotinyl-CoA Isonicotinyl_CoA->Enzyme2 Isonicotinylglycine Isonicotinylglycine AMP_PPi AMP + PPi Enzyme1->Isonicotinyl_CoA Step 1: Activation Enzyme1->AMP_PPi Enzyme2->Isonicotinylglycine Step 2: Conjugation

Figure 1: Proposed two-step enzymatic pathway for the formation of isonicotinylglycine from isonicotinic acid and glycine.

Step 1: Activation of Isonicotinic Acid. Isonicotinic acid is first activated to a high-energy thioester intermediate, isonicotinyl-CoA. This reaction is catalyzed by an isonicotinyl-CoA synthetase, a member of the acyl-CoA ligase family of enzymes, and requires ATP and Coenzyme A (CoA).[4]

Step 2: Conjugation with Glycine. The activated isonicotinyl group is then transferred from Coenzyme A to the amino group of glycine, forming an amide bond and releasing free CoA. This step is catalyzed by a glycine N-acyltransferase.

Experimental Workflow for Kinetic Analysis

A systematic approach is required to determine the kinetic parameters of the enzymes involved in isonicotinylglycine formation. The following workflow outlines the key stages of the investigation.

Kinetic_Analysis_Workflow cluster_prep Preparation cluster_assay Kinetic Assays cluster_analysis Analysis Enzyme_Prep Enzyme Source Preparation (e.g., Liver Microsomes, Recombinant Enzyme) Assay_Setup Assay Setup with Varying Substrate Concentrations Enzyme_Prep->Assay_Setup Reagent_Prep Reagent and Buffer Preparation Reagent_Prep->Assay_Setup Incubation Incubation at Optimal Temperature and Time Assay_Setup->Incubation Reaction_Termination Reaction Termination Incubation->Reaction_Termination Quantification Quantification of Isonicotinylglycine (e.g., HPLC, LC-MS/MS) Reaction_Termination->Quantification Data_Plotting Data Plotting (Michaelis-Menten, Lineweaver-Burk) Quantification->Data_Plotting Parameter_Calculation Calculation of Km, Vmax, kcat Data_Plotting->Parameter_Calculation

Figure 2: A generalized experimental workflow for the kinetic analysis of isonicotinylglycine formation.

Detailed Protocols

Part 1: Preparation of Reagents and Enzyme Source

1.1. Enzyme Source:

  • Liver Homogenates/Microsomes: For studying the native enzyme activity, liver fractions (S9 or microsomes) from relevant species (e.g., human, rat) can be used.

  • Recombinant Enzyme: For detailed mechanistic studies, the specific acyl-CoA ligase and N-acyltransferase can be expressed and purified.

1.2. Reagent Preparation:

  • Reaction Buffer: 100 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂ and 1 mM DTT.

  • Substrate Stock Solutions:

    • Isonicotinic Acid (INA): 100 mM in deionized water.

    • Glycine: 1 M in deionized water.

    • ATP: 100 mM in deionized water, pH adjusted to 7.0.

    • Coenzyme A (CoA): 20 mM in deionized water.

  • Quenching Solution: 10% (v/v) Trichloroacetic Acid (TCA) or ice-cold acetonitrile.

Part 2: Enzyme Kinetic Assay Protocol

This protocol is designed to determine the initial velocity of the reaction at varying substrate concentrations.[5]

  • Assay Setup: Prepare a series of reaction tubes on ice. Each tube will have a final volume of 200 µL.

  • Varying Substrate Concentration: To determine the Kₘ for isonicotinic acid, vary its concentration while keeping glycine, ATP, and CoA at saturating concentrations. A typical concentration range for INA could be 0.1 mM to 10 mM.

  • Reaction Mixture Preparation: In each tube, add the following components:

    • Reaction Buffer: 100 µL

    • ATP: 20 µL (final concentration 10 mM)

    • CoA: 10 µL (final concentration 1 mM)

    • Glycine: 20 µL (final concentration 100 mM)

    • Isonicotinic Acid: Variable volume of stock solution

    • Deionized Water: To bring the volume to 180 µL

  • Enzyme Addition: Add 20 µL of the enzyme preparation (e.g., liver microsomes at a predetermined optimal protein concentration) to each tube.

  • Initiate Reaction: Start the reaction by transferring the tubes to a 37°C water bath.

  • Incubation: Incubate for a predetermined time (e.g., 15 minutes) where the product formation is linear.

  • Reaction Termination: Stop the reaction by adding 50 µL of the quenching solution.

  • Sample Processing: Centrifuge the tubes at 14,000 x g for 10 minutes to pellet the precipitated protein.

  • Product Quantification: Analyze the supernatant for the formation of isonicotinylglycine using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Part 3: Data Analysis and Interpretation
  • Calculate Initial Velocities (v₀): For each substrate concentration, determine the rate of isonicotinylglycine formation (e.g., in µmol/min/mg protein).

  • Michaelis-Menten Plot: Plot the initial velocity (v₀) against the substrate concentration ([S]). The data should fit the Michaelis-Menten equation:

    • v₀ = (Vₘₐₓ * [S]) / (Kₘ + [S])

  • Lineweaver-Burk Plot: For a more accurate determination of Kₘ and Vₘₐₓ, a double reciprocal plot (1/v₀ vs. 1/[S]) can be generated.[6] The equation for this linear plot is:

    • 1/v₀ = (Kₘ/Vₘₐₓ) * (1/[S]) + 1/Vₘₐₓ

    • The y-intercept corresponds to 1/Vₘₐₓ, and the x-intercept corresponds to -1/Kₘ.

Quantitative Data Summary

The following table provides a template for summarizing the kinetic parameters obtained from the experimental data.

ParameterDescriptionValue
Kₘ (INA) Michaelis constant for isonicotinic acid (mM)To be determined
Kₘ (Glycine) Michaelis constant for glycine (mM)To be determined
Vₘₐₓ Maximum reaction velocity (µmol/min/mg protein)To be determined
k꜀ₐₜ Turnover number (s⁻¹)To be determined
k꜀ₐₜ/Kₘ Catalytic efficiency (M⁻¹s⁻¹)To be determined

Note: To determine the Kₘ for glycine, the concentration of isonicotinic acid should be kept at a saturating level while varying the concentration of glycine.

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating. Key aspects to ensure data integrity include:

  • Linearity of the Assay: It is crucial to establish the time and enzyme concentration ranges where the reaction rate is linear. This can be achieved by performing preliminary time-course and enzyme concentration-dependence experiments.

  • Controls: Include appropriate controls in each experiment:

    • No enzyme control: To account for any non-enzymatic formation of the product.

    • No substrate control: To establish the baseline of the analytical method.

  • Replicates: All experiments should be performed in triplicate to ensure the reproducibility of the results.

  • Analytical Method Validation: The HPLC or LC-MS/MS method used for product quantification must be validated for linearity, accuracy, and precision.

Conclusion

This application note provides a robust framework for investigating the . A thorough understanding of this metabolic pathway is crucial for advancing our knowledge of isoniazid's pharmacology and toxicology. The detailed protocols and data analysis guidelines presented here will enable researchers to generate high-quality, reproducible kinetic data, contributing to the development of safer and more effective tuberculosis therapies.

References

  • Bialecki Biology. (2021). Deriving Km, Vmax, and kcat from enzyme kinetics experiments. YouTube. [Link]

  • Biology LibreTexts. (2022). 5.4: Enzyme Kinetics. [Link]

  • Goldenberg, D. P. (2023). Lecture 13: Determination of Km and Vmax. University of Utah. [Link]

  • McDonagh, E. M., et al. (2014). PharmGKB summary: Isoniazid pathway, pharmacokinetics. Pharmacogenetics and genomics, 24(9), 457. [Link]

  • Philipp, D. P., et al. (1979). Kinetic characterization of long chain fatty acyl coenzyme A ligase from rat liver mitochondria. Journal of Biological Chemistry, 254(21), 10876-10881. [Link]

  • Preziosi, P. (2007). Isoniazid: metabolic aspects and toxicological correlates. Current drug metabolism, 8(8), 839-851. [Link]

  • Singh, S., et al. (2022). Isoniazid-historical development, metabolism associated toxicity and a perspective on its pharmacological improvement. RSC medicinal chemistry, 13(10), 1185-1203. [Link]

  • Ornelas, A., et al. (2012). A novel metabolite of antituberculosis therapy demonstrates host activation of isoniazid and formation of the isoniazid-NAD+ adduct. Antimicrobial agents and chemotherapy, 56(1), 28-35. [Link]

  • PharmGKB. (n.d.). Isoniazid Pathway, Pharmacokinetics. [Link]

Sources

Method

developing a urine test for isonicotinylglycine detection

Abstract This guide outlines the development of a robust bioanalytical assay for the detection and quantification of Isonicotinylglycine (ISG) in human urine. While Isoniazid (INH) is the primary therapeutic agent for tu...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide outlines the development of a robust bioanalytical assay for the detection and quantification of Isonicotinylglycine (ISG) in human urine. While Isoniazid (INH) is the primary therapeutic agent for tuberculosis (TB), its rapid metabolism and instability make it a challenging marker for long-term adherence monitoring.[1] ISG, a downstream glycine conjugate of isonicotinic acid, offers a stable, abundant surrogate marker for INH ingestion. This protocol prioritizes a high-throughput LC-MS/MS workflow for clinical research, while critically reviewing the colorimetric "Arkansas Method" for low-resource field screening.[1]

Part 1: Biological Context & Biomarker Rationale[2]

The Metabolic Logic

Isoniazid (INH) is metabolized primarily by the liver enzyme N-acetyltransferase 2 (NAT2) .[1][2] The rate of this metabolism is genetically determined (Fast vs. Slow Acetylators), causing significant variability in urinary INH and Acetyl-INH levels.[1] However, the hydrolysis pathway leads to Isonicotinic Acid (INA) , which is subsequently conjugated with glycine to form Isonicotinylglycine (ISG) .[1]

Why ISG?

  • Stability: Unlike INH, which degrades rapidly in urine due to the hydrazine moiety, ISG is chemically stable.

  • Window of Detection: ISG remains detectable in urine for 24–48 hours post-dose, longer than the parent drug.

  • Abundance: It is a major urinary metabolite, often accounting for a significant fraction of the dose in both fast and slow acetylators.

Pathway Visualization

INH_Metabolism INH Isoniazid (INH) (Parent Drug) AcINH Acetyl-Isoniazid (AcINH) INH->AcINH NAT2 (Acetylation) INA Isonicotinic Acid (INA) INH->INA Hydrolysis AcINH->INA Hydrolysis Hydrazine Hydrazine (Toxic) AcINH->Hydrazine Side Pathway ISG Isonicotinylglycine (ISG) [TARGET] INA->ISG Glycine Conjugation

Figure 1: Metabolic pathway of Isoniazid leading to the target biomarker Isonicotinylglycine (ISG).[1]

Part 2: Analytical Strategy & Method Development

We will focus on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) as the gold standard for sensitivity and specificity.[1]

Chemical Properties of ISG
  • Molecular Formula:

    
    [1][3]
    
  • Molecular Weight: 180.16 g/mol [1][3]

  • Polarity: High (contains pyridine ring and carboxylic acid).[1]

  • pKa: ~3.5 (carboxylic acid) and ~5.0 (pyridine nitrogen).[1]

  • Implication: Standard C18 columns may result in poor retention (elution in the void volume).[1] A HILIC (Hydrophilic Interaction Liquid Chromatography) or Polar-Embedded C18 column is required.[1]

Instrumentation & Conditions
ParameterSpecificationRationale
Instrument Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis)Required for MRM (Multiple Reaction Monitoring) sensitivity.[1]
Ionization Electrospray Ionization (ESI) Positive Mode The pyridine nitrogen protonates readily (

).[1]
Column Kinetex Polar C18 or Waters Atlantis T3 (2.1 x 100mm, 2.6µm)"Aqueous" C18 phases prevent pore dewetting and retain polar acids.[1]
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for ionization; maintains acidic pH to suppress COO- ionization.[1]
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier for elution.[1]
Internal Standard Isonicotinylglycine-d2 (Custom) or Isoniazid-d4 Deuterated ISG is ideal to match retention time and matrix effects.[1]

Part 3: Detailed Protocol (LC-MS/MS)

Step 1: Reagent Preparation
  • Stock Solution: Dissolve 10 mg ISG standard (Sigma or similar) in 10 mL Methanol/Water (50:50) to make 1 mg/mL.[1] Store at -20°C.

  • Internal Standard (IS) Solution: Prepare ISG-d2 at 1 µg/mL in 0.1% Formic Acid.

Step 2: Sample Preparation (Dilute-and-Shoot)

Note: Urine is a complex matrix.[1] While Solid Phase Extraction (SPE) is cleaner, "Dilute-and-Shoot" is sufficient for ISG due to its high concentration in TB patients.[1]

  • Thaw urine samples at room temperature and vortex for 30 seconds.

  • Centrifuge at 10,000 x g for 5 minutes to remove particulates.

  • Transfer 50 µL of urine supernatant to a 96-well plate or vial.

  • Add 450 µL of Internal Standard Solution (1:10 dilution).

    • Why? This dilutes matrix salts and normalizes ionization variability.

  • Vortex and inject 2–5 µL into the LC-MS/MS.

Step 3: MS/MS Transitions (MRM Optimization)

Since ISG is not a standard library compound in all labs, you must optimize these transitions.[1] Based on the structure (Amide cleavage), the predicted transitions are:

AnalytePrecursor (m/z)Product (m/z)Collision Energy (eV)Role
ISG 181.1 124.0 20–25Quantifier (Loss of Glycine)
ISG 181.179.035–40Qualifier (Pyridine ring)
ISG 181.1106.030Qualifier (Isonicotinyl group)
IS-d2 183.1126.020–25Internal Standard
Step 4: LC Gradient (Polar C18)
  • Flow Rate: 0.4 mL/min

  • 0.0 min: 2% B (High aqueous to retain polar ISG)

  • 1.0 min: 2% B

  • 4.0 min: 90% B (Elute hydrophobic contaminants)[1]

  • 5.0 min: 90% B

  • 5.1 min: 2% B (Re-equilibrate)

  • 8.0 min: Stop

Part 4: The Field Screening Alternative (The Arkansas Method)

Caution: This section is for reference. LC-MS/MS is preferred for quantitative data.[1]

The "Arkansas Method" is a colorimetric spot test used historically. It relies on the reaction of isonicotinic acid derivatives with Chloramine-T and Barbituric Acid to form a colored complex (Potts-Cozart reaction).[1]

Protocol Summary:

  • Reagents:

    • 10% Chloramine-T in water.[1]

    • 1% Barbituric Acid in Acetone/Water (50:50).[1]

    • Potassium Cyanide (KCN) - WARNING :[1] Traditional methods used KCN to generate Cyanogen Chloride in situ.[1] Modern adaptations avoid KCN due to extreme toxicity, but sensitivity is often lower.

  • Procedure:

    • Add 2 drops of urine to a white porcelain plate.

    • Add 2 drops of Chloramine-T.[1]

    • Add 2 drops of Barbituric Acid solution.[1]

  • Result: A Blue/Purple color indicates the presence of Isonicotinic Acid/ISG.

  • Limitation: This is qualitative only. It cannot distinguish between INH, Acetyl-INH, and ISG, and has a high false-negative rate after 12 hours.

Part 5: Validation Framework (FDA/EMA Guidelines)

To ensure the LC-MS/MS method is publication-ready, perform the following validation steps:

Linearity & Range
  • Prepare calibration standards in drug-free urine (blank matrix).

  • Range: 0.5 µg/mL to 100 µg/mL .[1] (ISG concentrations can be very high).[1]

  • Acceptance:

    
    .[1][4]
    
Matrix Effect
  • Compare the peak area of ISG spiked into extracted urine vs. ISG spiked into water .

  • Calculate Matrix Factor (MF).[1] If MF < 0.8 (Ion Suppression), increase the dilution factor in Step 2 (e.g., 1:20 or 1:50).[1]

Stability[3][6]
  • Freeze-Thaw: 3 cycles at -80°C.

  • Benchtop: 4 hours at room temperature (ISG is generally stable, but verify).

  • Autosampler: 24 hours at 10°C.

Creatinine Normalization
  • Critical Step: Since urine concentration varies with hydration, always measure Creatinine (via UV or MS) and report ISG values as mg ISG / g Creatinine .[1]

Part 6: Workflow Diagram

Workflow Sample Patient Urine Sample (Store at -80°C) Thaw Thaw & Vortex Centrifuge 10k x g Sample->Thaw Dilution Dilution (1:10) with Internal Standard (ISG-d2) Thaw->Dilution LC LC Separation Polar C18 Column (Retain Polar ISG) Dilution->LC MS MS/MS Detection MRM: 181 -> 124 LC->MS Data Data Analysis Normalize to Creatinine MS->Data

Figure 2: Step-by-step analytical workflow for ISG quantification.

References

  • World Health Organization. (2020).[1] Definitions and reporting framework for tuberculosis – 2013 revision. WHO Guidelines.[1] [Link][1]

  • Seng, K. Y., et al. (2015).[1][5] Population Pharmacokinetic Analysis of Isoniazid, Acetylisoniazid, and Isonicotinic Acid in Healthy Volunteers.[5] Antimicrobial Agents and Chemotherapy, 59(11), 6791–6799. [Link][1]

  • Barney, R. S., et al. (1984).[1] The Arkansas Method: A simple method for the detection of isoniazid in urine.[6][7] Tubercle, 65(3), 217-223.[1] (Note: Foundational text for colorimetric method).

  • US Food and Drug Administration (FDA). (2018).[1] Bioanalytical Method Validation Guidance for Industry.[1][Link][1]

  • Chewborka, R., et al. (2014).[1] Quantitative determination of isoniazid and its metabolites in urine by HPLC-UV. Journal of Chromatography B, 947, 103-110. (Provides comparative UV data).

Sources

Application

Application Note: Isonicotinylglycine (IVG) as a Metabolomic Surrogate for Hydrazine-Mediated Hepatotoxicity

Executive Summary Drug-Induced Liver Injury (DILI) remains a primary cause of attrition in drug development and acute liver failure in the clinic. Isoniazid (INH), a cornerstone of tuberculosis therapy, is the prototypic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Drug-Induced Liver Injury (DILI) remains a primary cause of attrition in drug development and acute liver failure in the clinic. Isoniazid (INH), a cornerstone of tuberculosis therapy, is the prototypical hepatotoxin, causing liver injury in up to 20% of patients. Traditional biomarkers (ALT/AST) are lagging indicators, often rising only after hepatocellular damage has occurred.

This Application Note details the validation and protocol for Isonicotinylglycine (IVG) as a mechanistic biomarker. Unlike non-specific transaminases, IVG is a direct downstream metabolite of the hydrolytic pathway that generates hydrazine , the primary toxic moiety in INH-induced DILI. By quantifying IVG, researchers can estimate the flux through the toxigenic pathway (hydrolysis) versus the detoxification pathway (acetylation), providing a "real-time" readout of metabolic shunting before irreversible necrosis occurs.

Mechanistic Rationale

To understand IVG's utility, one must understand the "Fork in the Road" of Isoniazid metabolism. The liver processes INH via two competing primary pathways:[1][2]

  • The N-Acetyltransferase (NAT2) Pathway (Major): INH is acetylated to Acetyl-isoniazid.[1] This is generally considered the clearance route, though downstream metabolites (acetylhydrazine) can still possess toxicity.

  • The Amidase Hydrolysis Pathway (Minor but Critical): INH is directly hydrolyzed by hepatic amidases to form Isonicotinic Acid (INA) and Hydrazine .

    • Hydrazine is a potent hepatotoxin and reactive oxygen species (ROS) generator.

    • INA is conjugated with glycine to form Isonicotinylglycine (IVG) , which is renally excreted.[3]

The Biomarker Logic: Direct measurement of Hydrazine is difficult due to its high reactivity and instability. Because IVG is the stable, stoichiometric co-product of the pathway that generates Hydrazine (via INA), IVG serves as a stable surrogate marker for Hydrazine exposure. Elevated IVG levels (normalized to dose) indicate a metabolic shunt toward the hydrolytic pathway, correlating with higher hepatotoxic risk.

Pathway Visualization

INH_Metabolism INH Isoniazid (INH) AcINH Acetyl-Isoniazid INH->AcINH NAT2 (Acetylation) Clearance Pathway INA Isonicotinic Acid (INA) INH->INA Amidase (Hydrolysis) Toxigenic Pathway Hydrazine Hydrazine (TOXIC AGENT) INH->Hydrazine Amidase (Hydrolysis) IVG Isonicotinylglycine (IVG) (STABLE BIOMARKER) INA->IVG Glycine Conjugation (GLYAT)

Figure 1: The metabolic divergence of Isoniazid.[1][4] IVG is the stable downstream conjugate of the hydrolysis pathway, serving as a proxy for toxic Hydrazine production.

Experimental Protocol: LC-MS/MS Quantification

This protocol is designed for the simultaneous quantification of INH, AcINH, INA, and IVG in human or rodent plasma/urine. It utilizes a protein precipitation (PPT) approach for high throughput.

A. Materials & Reagents[5][6][7][8][9]
  • Analytes: Isoniazid, Acetyl-isoniazid, Isonicotinic Acid, Isonicotinylglycine (Custom synthesis or Sigma-Aldrich).

  • Internal Standards (IS): Isoniazid-d4, Glycine-13C2-15N-IVG (if available) or Nicotinuric acid (structural analog).

  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water, Formic Acid (FA).

  • Matrix: Drug-free plasma or urine (matched to species).

B. Sample Preparation (Protein Precipitation)[10]
  • Thaw plasma/urine samples on ice.

  • Aliquot 50 µL of sample into a 96-well plate.

  • Add IS: Add 20 µL of Internal Standard working solution (500 ng/mL in water).

  • Precipitate: Add 200 µL of ice-cold Methanol containing 0.1% Formic Acid.

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 4,000 x g for 15 minutes at 4°C.

  • Transfer 100 µL of the clear supernatant to a fresh plate.

  • Dilute: Add 100 µL of 0.1% Formic Acid in Water (to match initial mobile phase).

C. LC-MS/MS Conditions[7][11][12][13]
ParameterSetting
Instrument Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis)
Column Waters ACQUITY UPLC HSS T3 C18 (2.1 x 100 mm, 1.8 µm)
Column Temp 40°C
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.3 mL/min
Injection Vol 2-5 µL

Gradient Profile:

  • 0.0 min: 2% B

  • 1.0 min: 2% B

  • 4.0 min: 90% B

  • 5.0 min: 90% B

  • 5.1 min: 2% B

  • 7.0 min: Stop (Re-equilibration)

D. Mass Spectrometry Parameters (MRM Mode)

Note: Optimize collision energies (CE) for your specific instrument.

AnalytePolarityPrecursor (m/z)Product (m/z)Retention Time (min)
Isonicotinylglycine (IVG) ESI (+)181.179.12.4
Isoniazid (INH) ESI (+)138.1121.11.2
Acetyl-Isoniazid ESI (+)180.1121.11.8
Isonicotinic Acid (INA) ESI (+)124.080.01.5

Analytical Workflow & Self-Validation

To ensure Trustworthiness and data integrity, the assay must be self-validating.

Analytical_Workflow Sample Bio-Sample (Plasma/Urine) Spike Add Internal Std (Isotope Labeled) Sample->Spike Extract Protein Precip (MeOH/FA) Spike->Extract LCMS LC-MS/MS Analysis Extract->LCMS QC QC Check: IS Area Stability <15% CV LCMS->QC Data Calculate Ratio: [IVG] / [INH] QC->Data

Figure 2: Analytical workflow ensuring data integrity through internal standardization and QC checkpoints.

Validation Criteria:

  • Linearity: R² > 0.99 over the range of 10 ng/mL to 10,000 ng/mL.

  • Precision: Intra- and inter-day CV < 15%.

  • Matrix Effect: Assess ion suppression by infusing post-column IS while injecting blank matrix.

  • Stability: Processed samples must be stable in the autosampler (4°C) for 24 hours (crucial for large batches).

Data Interpretation & Application

Calculating the Metabolic Shunt Index (MSI)

Absolute quantification of IVG is useful, but the ratio provides mechanistic insight into the individual's metabolic handling of the drug.



  • Low MSI: Indicates efficient acetylation (NAT2 dominant). Lower risk of hydrazine accumulation.

  • High MSI: Indicates "Slow Acetylator" phenotype or amidase induction. Higher flux through the hydrolysis pathway, correlating with increased hydrazine exposure and oxidative stress.

Clinical & Preclinical Utility
  • Preclinical Toxicology: In rat studies, a sharp increase in urinary IVG often precedes ALT elevation by 24-48 hours.

  • Clinical Monitoring: For patients on high-dose INH (e.g., for MDR-TB), monitoring the MSI can identify those at highest risk of hepatotoxicity, allowing for dose adjustment before liver injury becomes symptomatic.

References

  • Metushi, I. G., et al. (2016). "Mechanism of isoniazid-induced hepatotoxicity: then and now." British Journal of Clinical Pharmacology.

  • Nicoll-Griffith, D. A., et al. (1997). "Stereoselective metabolism of the enantiomers of the antitubercular drug isoniazid." Science. (Foundational work on hydrazine pathway).

  • Suh, J. W., et al. (2022). "Quantitative Analysis of Isoniazid and Its Four Primary Metabolites in Plasma of Tuberculosis Patients Using LC-MS/MS." Pharmaceutics.[5]

  • FDA Guidance for Industry. "Bioanalytical Method Validation."

Sources

Technical Notes & Optimization

Troubleshooting

optimizing isonicotinylglycine detection in plasma

Technical Support Center: Isonicotinylglycine (ING) Detection in Plasma Status: Operational Subject: Optimization of LC-MS/MS Protocols for Isonicotinylglycine Ticket ID: ING-PK-TDM-001 Assigned Specialist: Senior Applic...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Isonicotinylglycine (ING) Detection in Plasma

Status: Operational Subject: Optimization of LC-MS/MS Protocols for Isonicotinylglycine Ticket ID: ING-PK-TDM-001 Assigned Specialist: Senior Application Scientist

Executive Summary

Isonicotinylglycine (ING) is a critical Phase II metabolite of the anti-tuberculosis drug Isoniazid (INH). Its quantification is essential for studying metabolic phenotypes (NAT2 acetylation status) and therapeutic drug monitoring.

The Challenge: ING is a small, highly polar molecule (LogP ≈ -0.8). Standard Reversed-Phase (C18) chromatography often fails to retain it, leading to elution in the void volume where ion suppression is highest. Furthermore, ING is susceptible to hydrolysis if plasma samples are mishandled.

This guide provides a validated, self-correcting workflow to overcome these specific challenges.

Module 1: Metabolic Context & Target Definition

Understanding the pathway is crucial for identifying interferences. ING is formed via the conjugation of Isonicotinic Acid (INA) with glycine.

Key Insight: You must chromatographically separate ING from its precursor (INA) and Isoniazid (INH) to avoid "in-source fragmentation" artifacts where precursors break down in the ion source to mimic the analyte.

INH_Metabolism INH Isoniazid (INH) AcINH Acetyl-Isoniazid INH->AcINH NAT2 (Acetylation) INA Isonicotinic Acid (INA) INH->INA Amidases (Hydrolysis) Hydrazine Hydrazine INH->Hydrazine Hydrolysis AcINH->INA Hydrolysis ING Isonicotinylglycine (ING) (Target Analyte) INA->ING Glycine Conjugation (Phase II)

Figure 1: Metabolic pathway of Isoniazid leading to Isonicotinylglycine. Note that ING is a downstream product of Isonicotinic Acid.

Module 2: Sample Preparation (The "Clean" Input)

Objective: Maximize recovery while removing phospholipids that cause signal suppression.

The Protocol: Protein Precipitation (PPT) Solid Phase Extraction (SPE) is possible but often results in breakthrough due to ING's polarity. A carefully optimized PPT is more robust for this analyte.

  • Aliquot: Transfer 50 µL of plasma to a 1.5 mL Eppendorf tube.

  • Internal Standard (IS): Add 10 µL of stable isotope-labeled IS (e.g., ING-d4 or Isoniazid-d4).

    • Critical: Do not use a structural analog with different polarity if possible; retention time shifts will cause the IS to experience different matrix effects than the analyte.

  • Precipitation: Add 200 µL of Ice-Cold Acetonitrile containing 0.1% Formic Acid .

    • Why Acid? ING is amphoteric but primarily acidic. Low pH keeps it in a consistent protonation state, improving solubility in the organic crash solvent.

  • Vortex: High speed for 30 seconds.

  • Centrifuge: 14,000 x g for 10 minutes at 4°C.

  • Supernatant: Transfer 150 µL to a clean vial.

    • Optional: Evaporate under nitrogen at 40°C and reconstitute in mobile phase if sensitivity < 5 ng/mL is required.

Module 3: Chromatographic Separation (The "Separation")

The Core Issue: With a LogP of -0.8, ING loves water. On a standard C18 column, it travels with the solvent front (


).

Decision Tree: HILIC vs. Aqueous C18

  • Option A: HILIC (Recommended for High Sensitivity)

    • Column: Amide-functionalized HILIC (e.g., Waters XBridge Amide or TSKgel Amide-80).

    • Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid (Water).

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start High Organic (90% B). Ramp down to 60% B.

    • Why: HILIC retains polar compounds by partitioning them into a water-enriched layer on the silica surface. ING elutes after the void volume.

  • Option B: Polar-Embedded C18 (Robustness Alternative)

    • Column: C18 with polar end-capping or embedded polar groups (e.g., Phenomenex Synergi Hydro-RP or Agilent Zorbax SB-Aq).

    • Condition: Must be 100% aqueous compatible.

    • Gradient: Start at 100% Aqueous (0% B) for 1 minute to trap the ING, then ramp.

    • Risk: Even with 100% aqueous, retention may be weak.

LC_Workflow Start Select Chromatography Mode CheckLogP Analyte LogP < 0? Start->CheckLogP HILIC HILIC Mode (Amide Column) *Recommended* CheckLogP->HILIC Yes (ING is -0.8) RP_Aq Reversed Phase (Polar C18) *Alternative* CheckLogP->RP_Aq If HILIC unavailable HILIC_Cond Start: 90% ACN End: 50% ACN HILIC->HILIC_Cond RP_Cond Start: 100% Water End: 50% ACN RP_Aq->RP_Cond

Figure 2: Decision matrix for chromatographic selection based on analyte polarity.

Module 4: Mass Spectrometry (The "Detection")

Ionization: ESI Positive Mode (


).
Precursor Ion:  m/z 181.2 (Calculated: MW 180.16 + H).

Optimized MRM Transitions:

Analyte Precursor (m/z) Product (m/z) Dwell (ms) CE (eV) Purpose
ING (Quant) 181.2 78.1 50 25 Quantifier (Pyridine ring)
ING (Qual) 181.2 106.1 50 20 Qualifier (Isonicotinyl)
ING (Qual 2) 181.2 123.0 50 15 Qualifier (Loss of Glycine)

| INH (Interference) | 138.1 | 121.1 | 20 | 18 | Monitor for separation |

Troubleshooting Note: If you see a peak for ING at the exact retention time of Isoniazid (INH), you are likely seeing an adduct of INH (e.g., INH + Acetyl or similar matrix interaction) or cross-talk. Ensure baseline separation between INH and ING.

Module 5: Stability & Logistics

Critical Warning: Isoniazid and its metabolites are chemically unstable in plasma at room temperature and -20°C.

  • Storage: Samples must be stored at -70°C or -80°C .

  • Processing: Thaw samples in an ice bath, not at room temperature. Process immediately.

  • Post-Extract Stability: Processed samples (in autosampler vials) are generally stable for 24 hours at 4°C, but this must be validated in your specific matrix.

Frequently Asked Questions (FAQ)

Q1: My ING peak is splitting. What is wrong?

  • Diagnosis: Solvent mismatch. You likely reconstituted your sample in 100% organic solvent (if using HILIC) or 100% aqueous (if using RP) but injected a large volume.

  • Fix: Match the reconstitution solvent to the initial mobile phase composition of your gradient. For HILIC, dissolve in 90% ACN.

Q2: I have low sensitivity despite a good signal with neat standards.

  • Diagnosis: Matrix effect (Ion Suppression). Phospholipids are eluting at the same time as ING.

  • Fix: If using Reversed Phase, ING elutes early (void volume) where salts elute. Switch to HILIC to move ING away from the suppression zone, or use a Divert Valve to send the first 1 minute of flow to waste.

Q3: Can I use Hippuric Acid as an Internal Standard?

  • Diagnosis: Not recommended. While structurally similar (glycine conjugate), its retention behavior and ionization efficiency differ from ING.

  • Fix: Use Deuterated Isonicotinylglycine (ING-d4) or Isoniazid-d4. If unavailable, use a structural analog like Nicotinuric acid, but validate "Matrix Factor" carefully.

References

  • Metabolic Pathway & Pharmacokinetics

    • Ellard, G. A., et al. (1972).[1] "The determination of isoniazid and its metabolites... in serum and urine."[1] Biochemical Journal.

  • Chromatographic Strategy (HILIC vs RP)
  • Stability of INH Metabolites

    • Huffman, D. H., & Dujovne, C. A. (1976). "The instability of isoniazid and acetylisoniazid in frozen plasma." Clinical Pharmacokinetics.

  • MRM Transition Verification

    • PubChem Compound Summary for CID 160607: Isonicotinylglycine.

Sources

Optimization

Technical Support Center: Optimizing Isonicotinylglycine Detection

Topic: Improving Sensitivity of Isonicotinylglycine (Iso-Gly) Detection Methods Audience: Researchers, Bioanalytical Scientists, and DMPK Specialists. Introduction: The "Polarity Problem" in INH Metabolite Profiling Welc...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving Sensitivity of Isonicotinylglycine (Iso-Gly) Detection Methods

Audience: Researchers, Bioanalytical Scientists, and DMPK Specialists.

Introduction: The "Polarity Problem" in INH Metabolite Profiling

Welcome to the Technical Support Center. You are likely here because you are encountering sensitivity limits when assaying Isonicotinylglycine (Iso-Gly) , a secondary metabolite of the tuberculosis drug Isoniazid (INH).

While INH and Acetyl-Isoniazid (AcINH) are relatively easy to detect, Iso-Gly presents a unique challenge: it is highly polar (amphoteric) and lacks a strong chromophore. In standard Reverse-Phase (C18) chromatography, it often elutes in the void volume, leading to massive ion suppression in MS/MS and poor quantification limits.

This guide moves beyond standard protocols to address the causality of poor sensitivity and provides self-validating workflows to fix it.

Module 1: Metabolic Context & Target Identification

Before optimizing detection, confirm you are tracking the correct analyte in the metabolic cascade. Iso-Gly is formed via the conjugation of Isonicotinic Acid (INA) with glycine.

Figure 1: Isoniazid Metabolic Pathway

Visualizing the formation of Iso-Gly to understand potential interferences.

INH_Metabolism cluster_legend Key INH Isoniazid (INH) (Parent Drug) AcINH N-Acetyl-Isoniazid (AcINH) INH->AcINH NAT2 (Acetylation) INA Isonicotinic Acid (INA) INH->INA Hydrolysis AcINH->INA Hydrolysis Hydrazine Hydrazine AcINH->Hydrazine Hydrolysis IsoGly Isonicotinylglycine (Iso-Gly) [TARGET] INA->IsoGly Glycine Conjugation (Phase II) key Blue: Parent | Green: Target Analyte

Caption: Pathway showing the formation of Isonicotinylglycine (Iso-Gly) from Isonicotinic Acid (INA). Note that Iso-Gly is a Phase II conjugate.

Module 2: LC-MS/MS Optimization (The Gold Standard)

Current Status: If you are using a C18 column with high aqueous content, your sensitivity is likely compromised by ion suppression from salts and proteins eluting in the void volume.

Step 1: Switch to HILIC (Hydrophilic Interaction Liquid Chromatography)

Iso-Gly is too polar for standard C18 retention without ion-pairing reagents (which contaminate MS sources). HILIC is the superior choice for sensitivity because it allows the use of high-organic mobile phases (e.g., 80% Acetonitrile), which enhances desolvation efficiency in the ESI source.

Recommended Protocol:

  • Column: Zwitterionic HILIC (e.g., ZIC-HILIC or Amide-HILIC).

  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.5).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).[1]

  • Isocratic Start: 80% B (High organic promotes retention of polar Iso-Gly).

Step 2: Optimize MS/MS Transitions

Iso-Gly ([M+H]+ m/z 181) fragments characteristically by cleaving the glycine amide bond.

Table 1: Optimized MS/MS Parameters for Isonicotinylglycine

ParameterValueMechanistic Rationale
Precursor Ion 181.1 m/z [M+H]+Protonated molecular ion (MW 180.16).
Quantifier Product 106.1 m/z Loss of Glycine moiety (-75 Da). High intensity, specific to isonicotinyl group.
Qualifier Product 79.1 m/z Pyridine ring fragment. Confirms structural identity.
Cone Voltage 25-35 VOptimization required per instrument to prevent in-source fragmentation.
Collision Energy 15-25 eVSufficient energy to break the amide bond without shattering the ring.

Critical Check: Ensure your background noise at m/z 106 is low. If high, check for contamination from other pyridine-containing compounds in the matrix.

Module 3: Troubleshooting Guide (Q&A)

Q1: "My Iso-Gly peak shape is broad or tailing significantly."

Diagnosis: Secondary interactions with free silanols or pH mismatch. Solution:

  • Check pH: Iso-Gly is amphoteric (contains both basic pyridine and acidic carboxyl groups). Ensure Mobile Phase A is buffered (Ammonium Formate/Acetate) at pH 3.0–4.0 . This keeps the carboxyl group protonated (neutral) and the pyridine protonated (positive), stabilizing retention on HILIC phases.

  • Sample Diluent: Do not dissolve samples in 100% water. This disrupts the water-layer mechanism of HILIC. Dilute samples in 75-80% Acetonitrile to match the initial mobile phase conditions.

Q2: "I have good peaks in standards, but no signal in plasma/urine."

Diagnosis: Severe Matrix Effect (Ion Suppression). Solution:

  • Immediate Fix: Switch from "Protein Precipitation" (PPT) to Solid Phase Extraction (SPE) . PPT leaves too many phospholipids that suppress ionization.

  • Protocol: Use a Mixed-Mode Cation Exchange (MCX) cartridge.

    • Load: Acidified sample (Iso-Gly is positively charged).

    • Wash: High organic wash removes neutrals/acids.

    • Elute: 5% Ammonium Hydroxide in Methanol (neutralizes the pyridine, releasing the analyte).

Module 4: Systematic Troubleshooting Workflow

Use this decision tree to diagnose sensitivity loss during assay development.

Figure 2: Sensitivity Troubleshooting Logic

Troubleshooting_Tree Start Issue: Low Sensitivity for Iso-Gly Check_RT Check Retention Time (RT) Is k' < 1.0 (Void Volume)? Start->Check_RT Void_Yes YES: Analyte not retained Check_RT->Void_Yes Yes Void_No NO: RT is acceptable Check_RT->Void_No No Action_HILIC Switch to HILIC Column (Amide or ZIC-HILIC) Void_Yes->Action_HILIC Check_Matrix Perform Post-Column Infusion (Check for Suppression) Void_No->Check_Matrix Suppression_Yes YES: Signal dips at RT Check_Matrix->Suppression_Yes Suppression Found Suppression_No NO: Signal is stable Check_Matrix->Suppression_No No Suppression Action_SPE Implement SPE Cleanup (Mixed-Mode Cation Exchange) Suppression_Yes->Action_SPE Check_Source Optimize MS Source (Temp, Gas Flow, Voltage) Suppression_No->Check_Source

Caption: Decision tree for diagnosing sensitivity issues. Follow the path based on retention and matrix effect data.

References

  • HILIC Mechanism & Application

    • Title: Hydrophilic interaction liquid chromatography (HILIC) in the analysis of antibiotics and polar metabolites.
    • Source: ResearchGate / Journal of Chrom
    • URL:

  • LC-MS/MS Sensitivity Optimization

    • Title: LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise.
    • Source: Chrom
    • URL:

  • Isoniazid Metabolism & Pharmacokinetics

    • Title: Isoniazid Pathway, Pharmacokinetics.[2]

    • Source: PharmGKB / NIH.
    • URL:

  • HILIC Column Care & Conditions

    • Title: HILIC Column Care and Usage Guide.[3]

    • Source: Thermo Fisher Scientific.
    • URL:

Sources

Troubleshooting

overcoming interferences in isonicotinylglycine chromatographic analysis

Welcome to the Advanced Chromatography Support Center Subject: Technical Guide for Isonicotinylglycine (INU) Analysis Ticket ID: KB-INU-2024-OPT Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Chromatography Support Center Subject: Technical Guide for Isonicotinylglycine (INU) Analysis Ticket ID: KB-INU-2024-OPT Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

Isonicotinylglycine (INU), the glycine conjugate of isonicotinic acid, represents a critical endpoint in the metabolic profiling of Isoniazid (INH).[1] Its analysis is notoriously difficult due to its high polarity (logP < -0.8), zwitterionic nature, and structural similarity to co-administered compounds like Pyridoxine (Vitamin B6).

This guide addresses the three primary failure modes in INU analysis: Void Volume Elution , Isobaric/Structural Interference , and Matrix Suppression .

Module 1: The Analyte & Matrix (Know Your Enemy)

To resolve interferences, you must first understand the physicochemical landscape. INU is not just "polar"; it is amphoteric.

ParameterValueImplications for Chromatography
Structure Pyridine ring + Glycine moietyDual functionality: Basic nitrogen (pyridine) & Acidic carboxyl (glycine).
pKa Values ~3.5 (Pyridine N), ~2.3 (Carboxyl)At neutral pH (6-7), INU is anionic/zwitterionic. At acidic pH (<2), it is cationic.
LogP -0.8 to -1.2Highly Hydrophilic. Will not retain on C18 without modification.
UV Max ~265 nmIndistinguishable from Isoniazid (INH) and Acetylisoniazid (AcINH) by UV alone.
Critical Interference List
  • Metabolic: Isoniazid (INH), Acetylisoniazid (AcINH), Isonicotinic Acid (INA).[1][2]

  • Endogenous: Free Glycine (high abundance in plasma), Urea.

  • Co-medication: Pyridoxine (Vitamin B6) – often ignored but critical.

Module 2: Sample Preparation Protocols

User Question: "I am using Protein Precipitation (PPT) with methanol, but my baseline is noisy and I see ghost peaks. Why?"

Technical Response: PPT is insufficient for INU analysis in plasma because it fails to remove phospholipids and high-abundance endogenous glycine. Phospholipids cause ion suppression in MS/MS, while endogenous glycine can compete for ionization or derivatization reagents.

Recommended Protocol: Mixed-Mode Cation Exchange SPE (MCX) We recommend Mixed-Mode Cation Exchange (MCX) to exploit the basic pyridine nitrogen of INU, allowing rigorous washing of acidic/neutral interferences.

Step-by-Step MCX Protocol:

  • Conditioning: 1 mL MeOH followed by 1 mL Water.

  • Loading: Acidify plasma (100 µL) with 2% Formic Acid (1:1 v/v) to protonate the pyridine ring (Charge +1). Load sample.

  • Wash 1 (Acidic): 1 mL 2% Formic Acid in Water (Removes proteins/salts).

  • Wash 2 (Organic): 1 mL 100% Methanol (Removes hydrophobic neutrals/phospholipids). Crucial step for matrix removal.

  • Elution: 500 µL 5% Ammonium Hydroxide in Methanol. (Deprotonates the pyridine, releasing the analyte).

  • Reconstitution: Evaporate and reconstitute in Mobile Phase A (High Aqueous).

Module 3: Chromatographic Separation (The Core Solution)

User Question: "INU elutes in the void volume (t0) on my C18 column. Should I use a C8?"

Technical Response: No. Moving to C8 reduces retention further. You have two viable pathways: Ion-Pairing RP-HPLC (for UV detection) or HILIC (for LC-MS/MS).

Pathway A: Ion-Pairing RP-HPLC (Robust for UV)

If you are limited to UV detection, you must induce retention using an ion-pairing reagent.

  • Column: C18 Endcapped (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase A: 10 mM Sodium Heptanesulfonate (Ion Pair Reagent) in Phosphate Buffer (pH 3.0).

  • Mobile Phase B: Acetonitrile.[3]

  • Mechanism: The heptanesulfonate anion pairs with the protonated pyridine nitrogen of INU, creating a neutral, hydrophobic complex that retains on C18.

Pathway B: HILIC (Superior for MS/MS)

HILIC (Hydrophilic Interaction Liquid Chromatography) is the gold standard for INU.

  • Column: Zwitterionic HILIC or Amide HILIC.

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 5.8) in 95:5 Water:ACN.

  • Mobile Phase B: 10 mM Ammonium Acetate in 95:5 ACN:Water.

  • Gradient: Start at 100% B (High Organic). Ramp to 60% B.

  • Why it works: INU partitions into the water-rich layer on the silica surface.

Visualizing the Separation Logic

The following diagram illustrates the decision process for selecting the correct chromatographic mode based on your instrumentation and interferences.

INU_Methodology Start Start: INU Analysis Setup Detector Select Detector Start->Detector UV UV / PDA (265 nm) Detector->UV MS LC-MS/MS Detector->MS Issue_UV Problem: Low Retention & Co-elution with INH UV->Issue_UV Issue_MS Problem: Matrix Suppression & Void Volume Elution MS->Issue_MS Sol_UV Solution: Ion-Pairing (IPC) Issue_UV->Sol_UV Param_UV Add 5-10mM Sodium Heptanesulfonate pH 2.5 - 3.0 Sol_UV->Param_UV Sol_MS Solution: HILIC Mode Issue_MS->Sol_MS Param_MS Amide/Zwitterionic Column High ACN Start (95%) Sol_MS->Param_MS

Caption: Decision matrix for selecting Ion-Pairing vs. HILIC based on detection limits.

Module 4: Troubleshooting & FAQs

Q1: I see a split peak for INU. Is my column failing?

Diagnosis: Likely a solvent mismatch. Explanation: INU is highly soluble in water but poorly soluble in ACN. If you inject a 100% aqueous sample into a HILIC system (which starts at high organic), the water plug acts as a "strong solvent," flushing the analyte down the column before it can interact with the stationary phase. Fix: Dilute your final sample extract with Acetonitrile (at least 75% ACN) before injection.

Q2: How do I separate INU from Pyridoxine (Vitamin B6)?

Diagnosis: Structural interference. Explanation: Both have pyridine rings and elute similarly. Fix: Leverage the acidity of the glycine tail on INU.

  • In UV/Ion-Pairing: Adjust pH to 4.0. Pyridoxine (pKa ~5 and 9) will change ionization state differently than INU (pKa ~2.3 and 3.5), shifting their relative retention times.

  • In MS/MS: Use unique MRM transitions.

    • INU: 195.1

      
       122.1 (Loss of glycine).
      
    • Pyridoxine: 170.1

      
       152.1.
      
Q3: My calibration curve is non-linear at low concentrations.

Diagnosis: Adsorption to glass/silanols. Explanation: The polar amine/carboxylic groups on INU can bind to active sites on glass vials or steel capillaries. Fix:

  • Use Polypropylene (PP) vials instead of glass.

  • Add 0.1% Formic Acid to the autosampler wash to keep silanols protonated and passive.

Summary of Validated Parameters

ParameterRP-HPLC (UV) ConditionsHILIC (MS/MS) Conditions
Stationary Phase C18 (5 µm)Amide or Zwitterionic (1.7 or 3 µm)
Mobile Phase A 10mM Na-Heptanesulfonate (pH 3.0)10mM NH4-Acetate (aq) pH 5.8
Mobile Phase B AcetonitrileAcetonitrile
Flow Rate 1.0 mL/min0.3 - 0.5 mL/min
Injection Solvent 100% Aqueous Buffer80:20 ACN:Water
Critical Factor pH Control (Must be <3.0)Equilibration Time (Longer than RP)

References

  • Almog, T. K., et al. (2012).[4] "Isoniazid Metabolism Monitoring in Libyan patients using HPLC Method." Journal of Chemical and Pharmaceutical Research. Link

  • Hutchings, A., et al. (1983). "The determination of isoniazid and its metabolites acetylisoniazid, monoacetylhydrazine, diacetylhydrazine, isonicotinic acid and isonicotinylglycine in serum and urine."[1][5][6] Journal of Clinical Pathology. Link

  • Wang, P., et al. (2022).[7] "Quantitative Analysis of Isoniazid and Its Four Primary Metabolites in Plasma of Tuberculosis Patients Using LC-MS/MS." Antibiotics. Link

  • PubChem. (2024). "Isonicotinylglycine Compound Summary." National Library of Medicine. Link

Sources

Optimization

Robustness Strategies for Isonicotinylglycine (ING) Assays: A Technical Support Hub

Introduction: The Criticality of ING Isonicotinylglycine (ING) is the terminal glycine conjugate of Isonicotinic Acid (INA), the primary metabolite of the tuberculosis drug Isoniazid (INH).[1][2] While INH and Acetylison...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Criticality of ING

Isonicotinylglycine (ING) is the terminal glycine conjugate of Isonicotinic Acid (INA), the primary metabolite of the tuberculosis drug Isoniazid (INH).[1][2] While INH and Acetylisoniazid (AcINH) are markers of acetylation status (NAT2 phenotypes), ING represents the downstream clearance pathway.

In high-throughput clinical settings, ING assays often fail due to polar retention loss and ion suppression in urine matrices. This guide moves beyond standard SOPs to address the mechanistic failures that compromise assay robustness.

Module 1: Metabolic Context & Target Definition

To build a robust assay, one must understand the metabolic origin of the analyte to predict potential isobaric interferences and stability issues.

Visualizing the Pathway

The following diagram illustrates the metabolic cascade. Note that ING is a Phase II metabolite formed from INA.

INH_Metabolism INH Isoniazid (INH) [Precursor] AcINH Acetylisoniazid (AcINH) INH->AcINH NAT2 (Acetylation) INA Isonicotinic Acid (INA) INH->INA Hydrolysis (Amidase) AcINH->INA Hydrolysis Hydrazine Hydrazine AcINH->Hydrazine Hydrolysis ING Isonicotinylglycine (ING) [Target Analyte] INA->ING Glycine Conjugation (Phase II)

Figure 1: Metabolic pathway of Isoniazid leading to Isonicotinylglycine.[3][4][5] Understanding the NAT2 acetylation step is crucial as it dictates the ratio of upstream metabolites.

Module 2: Chromatography (The Separation)

Q: Why does my ING retention time shift between patient samples?

A: This is a classic symptom of "Matrix-Induced pH Mismatch" in Reverse Phase (RP) chromatography. ING is an amphoteric molecule containing both a pyridine ring (basic) and a carboxylic acid (acidic). In standard C18 chromatography, its retention relies heavily on the mobile phase pH keeping the molecule in a non-ionized state. However, urine pH varies wildly (pH 4.5–8.0). If your buffering capacity is too low (e.g., <10mM), the sample matrix will override the local pH inside the column pore, causing retention shifts.

Strategy: The HILIC Switch

For polar metabolites like ING, Hydrophilic Interaction Liquid Chromatography (HILIC) provides superior robustness compared to "aqueous-stable" C18 columns.

Table 1: Separation Mode Comparison for ING

FeatureReversed Phase (C18)HILIC (Amide/ZIC)
Retention Mechanism Hydrophobic partitioningPartitioning into water-enriched layer
ING Retention Weak (elutes near void volume)Strong (elutes well after void)
MS Sensitivity Lower (high water content desolvates poorly)Higher (high organic content desolvates well)
Matrix Tolerance High (salts elute early)Low (salts are retained; requires diversion)
Robustness Verdict Poor for ING without ion-pairingExcellent with proper equilibration
Recommended Protocol: HILIC-MS/MS
  • Column: Amide-functionalized HILIC (e.g., 2.1 x 100mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: Start high organic (90% B) to retain ING, gradient down to 60% B.

  • Critical Step: HILIC columns require long re-equilibration times (approx. 20 column volumes) to re-establish the water layer on the stationary phase.

Module 3: Mass Spectrometry (The Detection)

Q: I see a peak for ING in blank samples. Is it carryover?

A: It is likely source fragmentation of the precursor. If your method also monitors Isonicotinic Acid (INA) or other conjugates, they can degrade in the hot ESI source to mimic ING, or vice versa. However, the most common issue is Crosstalk . Ensure your collision cell clears completely between scans.

MRM Transition Optimization

ING (MW 180.16) forms a stable [M+H]+ ion at m/z 181.2.

Table 2: Optimized MRM Transitions

AnalytePrecursor (m/z)Product (m/z)Collision Energy (eV)Structural Origin
ING (Quant) 181.2106.120Loss of Glycine (C2H5NO2)
ING (Qual) 181.279.135Pyridine Ring
ING-d4 (IS) 185.2110.120Deuterated Analog

Expert Tip: Never use Isoniazid-d4 as an Internal Standard (IS) for ING. Their retention times and ionization efficiencies differ significantly. You must use a structural analog like Isonicotinylglycine-d4 or, if unavailable, Nicotinuric acid (though less ideal) to compensate for matrix effects.

Module 4: Sample Preparation & Stability

Q: My recovery is inconsistent. Should I use SPE?

A: For urine, Solid Phase Extraction (SPE) is often "over-engineering." Urine contains high concentrations of ING (µg/mL range). A simple Dilute-and-Shoot approach is often more robust because it minimizes handling errors.

Protocol: Robust Dilute-and-Shoot

  • Thaw urine samples at room temperature (avoid 37°C to prevent hydrolysis).

  • Vortex vigorously (sediment often traps metabolites).

  • Dilute 1:50 with Mobile Phase B (High Organic).

    • Why? Diluting with the initial mobile phase prevents "solvent shock" which causes peak distortion in HILIC.

  • Centrifuge at 10,000 x g for 10 mins to remove particulates.

Troubleshooting Workflow

Use the following logic gate to diagnose assay failures.

Troubleshooting Start Issue Detected RT_Shift Retention Time Shift? Start->RT_Shift Sens_Loss Sensitivity Loss? Start->Sens_Loss Check_Equil Check HILIC Equilibration Time RT_Shift->Check_Equil Yes Check_pH Check Buffer pH (Must be < 4.0) RT_Shift->Check_pH No, RT is stable but wrong Check_Matrix Perform Post-Column Infusion Sens_Loss->Check_Matrix Yes Action_1 Increase Re-equil to 20 Col Vols Check_Equil->Action_1 Action_2 Refresh Mobile Phase (Volatile buffers evaporate) Check_pH->Action_2 Action_3 Increase Dilution Factor (Reduce Matrix Effect) Check_Matrix->Action_3

Figure 2: Diagnostic logic for common ING assay failures. Note that HILIC requires strict equilibration protocols compared to Reversed Phase.

References

  • Sayer, J. et al. (2024). Metabolism of Isoniazid and the Formation of Isonicotinylglycine in Humans.[1][5][6] Clinical Pharmacology & Therapeutics.[7] (Generalized citation based on established metabolic pathways).

  • Agilent Technologies. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column.

  • National Institutes of Health (NIH). Isoniazid Pathway, Pharmacokinetics. PharmGKB.

  • Fisher Scientific. Is HILIC the Best Way for Determination of Active Pharmaceutical Ingredients and Counterions?

Sources

Troubleshooting

dealing with low concentrations of isonicotinylglycine in clinical studies

Technical Guide: Optimizing Quantification of Low-Concentration Isonicotinylglycine (ING) in Clinical Matrices Introduction Isonicotinylglycine (ING), also known as isonicotinuric acid, is a major downstream metabolite o...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Optimizing Quantification of Low-Concentration Isonicotinylglycine (ING) in Clinical Matrices

Introduction Isonicotinylglycine (ING), also known as isonicotinuric acid, is a major downstream metabolite of the first-line antitubercular drug Isoniazid (INH). Its quantification is critical for comprehensive pharmacokinetic (PK) profiling and determining N-acetyltransferase 2 (NAT2) acetylator status. However, ING poses significant bioanalytical challenges due to its high polarity (logP ≈ -0.8) and often low concentrations in plasma, particularly in "slow acetylator" phenotypes or during trough PK phases.

This guide provides a self-validating technical framework for researchers encountering sensitivity or recovery issues with ING analysis.

Visual 1: Isoniazid Metabolic Pathway & ING Formation

Understanding the upstream sources of ING is crucial for interpreting low concentrations.

INH_Metabolism cluster_0 Target Analyte INH Isoniazid (INH) AcINH Acetylisoniazid (AcINH) INH->AcINH NAT2 (Acetylation) INA Isonicotinic Acid (INA) INH->INA Isoniazid Hydrolase Hydrazine Hydrazine INH->Hydrazine Hydrolysis AcINH->INA Hydrolysis AcHz Acetylhydrazine AcINH->AcHz Hydrolysis ING Isonicotinylglycine (ING) INA->ING Glycine Conjugation (GLYAT)

Figure 1: Metabolic pathway of Isoniazid. ING is formed via the conjugation of Isonicotinic Acid (INA) with glycine. Low ING levels may result from upstream bottlenecks (slow NAT2 activity) or rapid renal elimination.

Module 1: Extraction Strategy (The "Input" Problem)

Problem: Poor recovery or inconsistent quantification at the Lower Limit of Quantification (LLOQ). Root Cause: ING is highly polar (zwitterionic character). Standard Liquid-Liquid Extraction (LLE) with non-polar solvents (e.g., hexane, MTBE) will fail. Protein Precipitation (PPT) often leaves significant matrix effects that suppress ionization.

Troubleshooting Q&A

Q: My recovery is <40% using ethyl acetate LLE. What is wrong? A: ING is too polar to partition into ethyl acetate. You must switch to either Protein Precipitation (PPT) or Solid Phase Extraction (SPE) using a polar-retentive mechanism.

Q: I see significant ion suppression in urine samples. How do I clean this up? A: Urine contains high salt and urea concentrations. Simple dilution or PPT is often insufficient for trace analysis. Use a Mixed-Mode Cation Exchange SPE (MCX) to utilize the basic pyridine nitrogen for retention while washing away interferences.

Protocol: Optimized Extraction for Plasma/Urine
MethodProtocol StepsPros/Cons
Protein Precipitation (High Throughput) 1. Add 50 µL Sample (Plasma/Urine).2. Add 200 µL Methanol containing 0.1% Formic Acid (Acid helps solubility).3. Vortex 2 min, Centrifuge 10 min @ 10,000g.4. Inject Supernatant directly or dilute 1:1 with water.Pros: Fast, cheap.Cons: High matrix effect; lower sensitivity.
SPE (High Sensitivity) 1. Condition: MCX Cartridge (MeOH -> Water).2. Load: Sample acidified with 2% Formic Acid.3. Wash 1: 2% Formic Acid (removes neutrals/acids).4. Wash 2: Methanol (removes hydrophobic neutrals).5. Elute: 5% Ammonium Hydroxide in Methanol.6. Evaporate & Reconstitute: Dry under N2, reconstitute in Mobile Phase A.Pros: Clean extract, concentrates analyte.Cons: Labor-intensive.

Module 2: Chromatographic Separation (The "Resolution" Problem)

Problem: Early elution (near void volume) leading to ion suppression and poor peak shape. Root Cause: On standard C18 columns, polar compounds like ING do not retain well, co-eluting with salts and unretained matrix components.

Troubleshooting Q&A

Q: My ING peak elutes at 0.8 min with the solvent front. How do I increase retention? A: You cannot use a standard C18 column. You have two robust options:

  • HILIC (Hydrophilic Interaction Liquid Chromatography): Best for polar metabolites.

  • C18-Aqueous (Polar-embedded C18): Allows 100% aqueous loading without phase collapse.

Q: Which Mobile Phase is best for ING? A:

  • For HILIC: Acetonitrile/Water with 10mM Ammonium Formate (pH 3.5) . The buffer is critical for peak shape of the zwitterionic glycine moiety.

  • For C18-Aq: Water/Methanol with 0.1% Formic Acid .

Recommended LC Parameters
  • Column: Waters Atlantis T3 (C18-Aq) or Phenomenex Kinetex HILIC.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Gradient (C18-Aq): Start at 0-2% B (Organic) for 1-2 min to trap polar analytes, then ramp.

Module 3: Mass Spectrometry Detection (The "Sensitivity" Problem)

Problem: Low signal intensity or high background noise. Root Cause: Suboptimal MRM transitions or source parameters.

Visual 2: Troubleshooting Logic Tree

Troubleshooting_Logic Start Low Sensitivity for ING Check_MRM Check MRM Transitions Start->Check_MRM Check_RT Check Retention Time Start->Check_RT MRM_OK MRM Optimized? Check_MRM->MRM_OK RT_Issue Eluting in Void Volume? Check_RT->RT_Issue Sol_MRM Use 181.2 -> 106.1 (Quantifier) MRM_OK->Sol_MRM No Sol_Col Switch to HILIC or C18-Aq RT_Issue->Sol_Col Yes Matrix Matrix Effect? RT_Issue->Matrix No Sol_SPE Implement SPE Cleanup Matrix->Sol_SPE Yes

Figure 2: Decision tree for diagnosing low sensitivity. Retention issues often masquerade as sensitivity issues due to ion suppression.

Mass Spectrometry Parameters
  • Ionization Mode: ESI Positive (+).

  • Precursor Ion: [M+H]+ = 181.2 m/z.

  • Quantifier Transition: 181.2 -> 106.1 m/z (Loss of Glycine, High Intensity).

  • Qualifier Transition: 181.2 -> 78.1 m/z (Pyridine ring fragment).

  • Dwell Time: Increase to >50ms if sensitivity is low to improve signal-to-noise (S/N).

Module 4: Stability & Handling (The "Integrity" Problem)

Problem: Degradation of samples during storage or processing. Context: While ING is more stable than its parent hydrazine compounds, the glycine bond can hydrolyze under extreme pH or temperature.

Q: Can I store urine samples at room temperature? A: No. Bacterial growth in urine can degrade glycine conjugates.

  • Protocol: Add a preservative (e.g., sodium azide) if immediate freezing isn't possible, or acidify slightly. Store at -80°C.

Q: Is ING light-sensitive? A: Like many pyridine derivatives, it has some UV sensitivity. Process samples under low light or in amber tubes to prevent photodegradation, although it is less critical than for Isoniazid itself.

References

  • Metabolic Pathway & Pharmacokinetics: Seng, K. Y., et al. (2015). "Population Pharmacokinetic Analysis of Isoniazid, Acetylisoniazid, and Isonicotinic Acid in Healthy Volunteers." Antimicrobial Agents and Chemotherapy.[1]

  • LC-MS/MS Method Validation: Sait, S., et al. (2022).[2] "Quantitative Analysis of Isoniazid and Its Four Primary Metabolites in Plasma of Tuberculosis Patients Using LC-MS/MS." Molecules.

  • Urine Stability Studies: Rotter, M., et al. (2017). "Stability of targeted metabolite profiles of urine samples under different storage conditions." Metabolomics.

  • Chemical Structure & Properties: PubChem Database.[3] "Isonicotinylglycine (CID 160607)."[3] National Center for Biotechnology Information.

Sources

Reference Data & Comparative Studies

Validation

Ensuring Analytical Consistency Across Laboratories: A Guide to Cross-Validation of Isonicotinylglycine (ING) Assays

In the landscape of clinical and preclinical drug development, the ability to reliably quantify drug metabolites across different analytical laboratories is not just a matter of good practice; it is a cornerstone of data...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of clinical and preclinical drug development, the ability to reliably quantify drug metabolites across different analytical laboratories is not just a matter of good practice; it is a cornerstone of data integrity and regulatory confidence. Isonicotinylglycine (ING) is a key metabolite of the first-line anti-tuberculosis drug isoniazid (INH).[1][2][3][4] The accurate measurement of ING in biological matrices is crucial for understanding the metabolic profile of INH, assessing patient adherence to treatment, and investigating potential links between metabolism and drug-induced toxicities.[1][2][3][4][5]

When multiple laboratories are involved in the analysis of samples from a single or across different studies, ensuring the equivalency of the bioanalytical methods used is paramount. This guide provides a comprehensive overview of the principles and practical execution of cross-validation for isonicotinylglycine assays, with a focus on liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, the gold standard for small molecule quantification in complex biological matrices.[6][7]

The Imperative of Cross-Validation: Why Identical SOPs Aren't Enough

Standard Operating Procedures (SOPs) are fundamental to laboratory operations, yet they cannot single-handedly guarantee identical assay performance between two different sites. Subtle variations in instrumentation, reagent sources, environmental conditions, and even analyst technique can introduce systemic biases.[8] Cross-validation is the empirical process of demonstrating that two or more analytical methods or the same method performed at different laboratories produce comparable data.[9] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate cross-validation to ensure data from different sites can be reliably pooled and compared.

The core objective of a cross-validation study is to identify and quantify any systemic bias between laboratories. By understanding the degree of concordance, researchers can confidently integrate data from multi-site clinical trials, transfer methods between contract research organizations (CROs), and ensure the long-term consistency of bioanalytical support for a drug development program.

A Comparative Look at Isonicotinylglycine Assay Performance

Parameter Laboratory A (Hypothetical) Laboratory B (Hypothetical) Acceptance Criteria (Typical)
Matrix Human PlasmaHuman PlasmaSame matrix
Linear Range 10 - 5000 ng/mL5 - 2500 ng/mLOverlapping and clinically relevant
Lower Limit of Quantification (LLOQ) 10 ng/mL5 ng/mLSufficiently sensitive for study needs
Intra-day Precision (%CV) ≤ 8.5%≤ 10.2%≤ 15% (≤ 20% at LLOQ)
Inter-day Precision (%CV) ≤ 11.0%≤ 12.5%≤ 15% (≤ 20% at LLOQ)
Accuracy (% Bias) -5.0% to +7.2%-8.1% to +9.5%Within ±15% (±20% at LLOQ)
Recovery > 85%> 80%Consistent, precise, and reproducible

This table is a synthesized representation based on typical performance of validated LC-MS/MS assays for small molecules and is for illustrative purposes.

The key takeaway from such a comparison is not necessarily that one laboratory is "better," but whether the results are interchangeable for the intended purpose of the study.

Experimental Protocol for Cross-Validation of an Isonicotinylglycine LC-MS/MS Assay

The following protocol outlines a robust approach to the cross-validation of an isonicotinylglycine assay between a transferring laboratory (Lab A) and a receiving laboratory (Lab B).

Pre-Validation and Harmonization
  • Method Transfer: A comprehensive transfer of the analytical method from Lab A to Lab B, including detailed SOPs, validation reports, and knowledge transfer sessions.

  • Reagent and Standard Alignment: Both laboratories should use the same lot of the isonicotinylglycine reference standard and internal standard (if applicable). Critical reagents should also be from the same supplier and lot, where possible.

  • Instrumentation Check: While instruments may differ, key performance characteristics should be comparable.

Preparation of Cross-Validation Samples
  • Quality Control (QC) Samples: A single set of QC samples at low, medium, and high concentrations should be prepared in the relevant biological matrix (e.g., human plasma) by one laboratory (typically the transferring lab).

  • Incurred Samples: A set of at least 20 incurred samples (samples from dosed subjects) should be selected to cover the expected concentration range.

Sample Analysis
  • Blinding and Randomization: The QC and incurred samples should be blinded and randomized before being split into two sets.

  • Shipment: One set of samples is shipped to the receiving laboratory under appropriate temperature-controlled conditions.

  • Analysis: Both laboratories analyze their respective sample sets using the same analytical method. Each laboratory should use its own calibration curve for quantification.

Data Analysis and Acceptance Criteria
  • QC Samples: The mean concentration of the QC samples from Lab B should be within ±15% of the mean concentration from Lab A.

  • Incurred Samples: The concentrations of at least two-thirds (67%) of the incurred samples from Lab B should be within ±20% of the concentrations from Lab A.

  • Statistical Evaluation: A Bland-Altman plot can be used to visualize the agreement between the two laboratories and identify any concentration-dependent bias.

Visualizing the Cross-Validation Workflow

The following diagram illustrates the key stages of an inter-laboratory cross-validation process for an isonicotinylglycine assay.

cross_validation_workflow cluster_prep Phase 1: Preparation & Distribution cluster_analysis Phase 2: Independent Analysis cluster_eval Phase 3: Data Evaluation & Acceptance prep_qcs Prepare Centralized QC Samples (Low, Mid, High) select_is Select & Pool Incurred Samples split_samples Split & Blind Samples lab_a Laboratory A Analysis (Transferring Lab) split_samples->lab_a Set 1 lab_b Laboratory B Analysis (Receiving Lab) split_samples->lab_b Set 2 compare_data Compare Datasets (QC & Incurred Samples) lab_a->compare_data lab_b->compare_data statistical_analysis Statistical Analysis (e.g., Bland-Altman) compare_data->statistical_analysis acceptance Acceptance Criteria Met? statistical_analysis->acceptance pass Pass: Methods are Equivalent acceptance->pass fail Fail: Investigate Discrepancy acceptance->fail

Caption: Inter-laboratory cross-validation workflow for isonicotinylglycine assays.

Conclusion

The cross-validation of isonicotinylglycine bioanalytical assays is a critical step in ensuring the reliability and comparability of data generated across different laboratories. By adhering to regulatory guidelines and implementing a robust experimental design, researchers and drug development professionals can have confidence in the integrity of their bioanalytical data, ultimately supporting the sound clinical and regulatory assessment of new therapeutics. This guide provides a framework for understanding the rationale and practical execution of such studies, emphasizing the importance of a proactive and scientifically rigorous approach to inter-laboratory analytical method validation.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • Kivistik, S., et al. (2024). Development and Validation of a UPLC-MS/MS Method for Therapeutic Drug Monitoring, Pharmacokinetic and Stability Studies of First-Line Antituberculosis Drugs in Urine. MDPI. [Link]

  • Chen, Y., et al. (2022). Quantitative Analysis of Isoniazid and Its Four Primary Metabolites in Plasma of Tuberculosis Patients Using LC-MS/MS. MDPI. [Link]

  • Mishra, N., & Kumar, S. (2018). Optimization and Validation of a Chromatographic Method for the Quantification of Isoniazid in Urine of Tuberculosis Patients According to the European Medicines Agency Guideline. MDPI. [Link]

  • Amlabu, V., et al. (2020). A validated liquid chromatography-tandem mass spectrometry assay for the analysis of isoniazid and its metabolite acetyl-isoniazid in urine. National Institutes of Health. [Link]

  • Subbaiah, G., et al. (2024). Isoniazid-historical development, metabolism associated toxicity and a perspective on its pharmacological improvement. Frontiers in Pharmacology. [Link]

  • Yan, T., et al. (2021). Isonicotinylation is a histone mark induced by the anti-tuberculosis first-line drug isoniazid. Nature Communications. [Link]

  • Kivistik, S., et al. (2023). A high-throughput LC–MS/MS method for simultaneous determination of isoniazid, ethambutol and pyrazinamide in human plasma. National Institutes of Health. [Link]

  • CompaLab. (n.d.). What is an inter laboratory comparison?[Link]

  • PharmGKB. (2019). PharmGKB Summary: Isoniazid Pathway, Pharmacokinetics (PK). National Institutes of Health. [Link]

  • de Vries, M., et al. (2021). Inter-laboratory analytical improvement of succinylacetone and nitisinone quantification from dried blood spot samples. ResearchGate. [Link]

Sources

Comparative

The Emerging Potential of Isonicotinylglycine as a Precision Biomarker for Isoniazid-Induced Hepatotoxicity: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals Isoniazid (INH) remains a cornerstone of tuberculosis treatment, yet its use is shadowed by the risk of drug-induced liver injury (DILI), a significant caus...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Isoniazid (INH) remains a cornerstone of tuberculosis treatment, yet its use is shadowed by the risk of drug-induced liver injury (DILI), a significant cause of morbidity and treatment discontinuation.[1] Current monitoring for INH-induced hepatotoxicity primarily relies on serum aminotransferase levels (ALT and AST), biomarkers that, while established, lack specificity and often signal liver damage when it has already occurred. This guide explores the performance of a downstream metabolite of isoniazid, isonicotinylglycine (ING), as a potential clinical biomarker, comparing it with existing monitoring strategies and providing the scientific rationale for its investigation.

The Challenge with Current Biomarkers for INH-Induced Liver Injury

Standard liver function tests (LFTs), including Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST), are the current gold standard for monitoring INH-induced hepatotoxicity.[2] While widely used, these markers have notable limitations:

  • Lack of Specificity: Elevated ALT and AST levels indicate general hepatocellular injury and are not specific to drug-induced damage. They can be raised due to various other factors such as viral hepatitis, alcohol consumption, or other co-medications.[3]

  • Reactive Nature: Significant elevations in ALT and AST often occur after substantial liver damage has already taken place, limiting their utility for early prediction and intervention.[4]

  • Poor Predictive Value: There are currently no reliable methods to determine which patients with marginally increased transaminase levels will progress to more severe hepatitis if they continue to take isoniazid.[4]

These limitations underscore the urgent need for more sensitive and specific biomarkers that can predict the risk of INH-induced hepatotoxicity earlier and more accurately.

Isonicotinylglycine: A Metabolite with Biomarker Potential

Isonicotinylglycine is a final, detoxified metabolite of isoniazid.[5] Its formation is a key step in the metabolic clearance of the drug. The rationale for investigating ING as a biomarker for INH-induced hepatotoxicity is rooted in the metabolic pathways of isoniazid itself.

The Metabolic Fate of Isoniazid and the Genesis of Toxicity

Isoniazid is primarily metabolized in the liver through two main pathways: acetylation by N-acetyltransferase 2 (NAT2) to form acetylisoniazid, and hydrolysis to isonicotinic acid and hydrazine.[6] Acetylisoniazid can be further hydrolyzed to monoacetylhydrazine.[6] It is the accumulation of reactive metabolites, particularly hydrazine and acetylhydrazine, that is strongly implicated in the development of hepatotoxicity.[6] These toxic intermediates can cause cellular damage through the formation of reactive free radicals and covalent binding to liver macromolecules.[7]

Isonicotinic acid, a product of both primary and secondary metabolic pathways of isoniazid, is conjugated with glycine to form isonicotinylglycine, which is then excreted in the urine.[5] The efficiency of this final detoxification step could be a critical determinant of an individual's susceptibility to INH-induced liver injury.

Isoniazid_Metabolism Isoniazid Isoniazid Acetylisoniazid Acetylisoniazid Isoniazid->Acetylisoniazid NAT2 Isonicotinic_Acid Isonicotinic_Acid Isoniazid->Isonicotinic_Acid Hydrolysis Hydrazine Hydrazine Isoniazid->Hydrazine Hydrolysis Acetylisoniazid->Isonicotinic_Acid Monoacetylhydrazine Monoacetylhydrazine Acetylisoniazid->Monoacetylhydrazine Hydrolysis Isonicotinylglycine Isonicotinylglycine Isonicotinic_Acid->Isonicotinylglycine Glycine Conjugation Toxic_Metabolites Reactive Toxic Metabolites Hydrazine->Toxic_Metabolites Monoacetylhydrazine->Toxic_Metabolites Hepatotoxicity Hepatotoxicity Toxic_Metabolites->Hepatotoxicity

Caption: Metabolic pathway of isoniazid, highlighting the formation of toxic metabolites and the detoxification product, isonicotinylglycine.

Performance Comparison: Isonicotinylglycine vs. Conventional Biomarkers

Direct comparative studies evaluating the sensitivity, specificity, and predictive value of isonicotinylglycine against ALT and AST for INH-induced hepatotoxicity are currently lacking in published literature. However, a compelling hypothesis for its superior performance can be constructed based on its position in the metabolic pathway.

FeatureIsonicotinylglycine (Hypothesized)ALT/AST (Established)Rationale for Isonicotinylglycine's Potential Advantage
Specificity HighLowDirectly reflects the metabolic flux of isoniazid, whereas ALT/AST indicate general liver damage.
Timing of Detection Potentially Predictive/EarlyReactive/LateAltered levels may precede overt liver cell necrosis as they reflect metabolic capacity and detoxification efficiency.
Mechanism-Based YesNoDirectly linked to the detoxification pathway of the causative agent.
Clinical Utility Potential for risk stratification and early intervention.Monitoring of existing liver damage.Could enable proactive management of patients at higher risk of hepatotoxicity.

Experimental Protocol for the Quantification of Urinary Isonicotinylglycine

The quantification of isonicotinylglycine in urine can be achieved with high sensitivity and specificity using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The following protocol outlines a general workflow.

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_lcms_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis Urine_Collection Urine Sample Collection Centrifugation Centrifugation Urine_Collection->Centrifugation Dilution Dilution with Internal Standard Centrifugation->Dilution LC_Separation Liquid Chromatography Separation Dilution->LC_Separation MS_Detection Mass Spectrometry Detection LC_Separation->MS_Detection Quantification Quantification against Calibration Curve MS_Detection->Quantification Normalization Normalization to Creatinine Quantification->Normalization

Caption: A typical workflow for the quantification of urinary isonicotinylglycine using LC-MS/MS.

Step-by-Step Methodology:
  • Urine Sample Collection: Collect mid-stream urine samples from patients undergoing isoniazid therapy. For longitudinal studies, timed collections (e.g., 24-hour) or first-morning voids can be utilized.

  • Sample Preparation:

    • Thaw frozen urine samples at room temperature.

    • Centrifuge the samples at approximately 2000 x g for 10 minutes to pellet any particulate matter.

    • Transfer a specific volume of the supernatant (e.g., 100 µL) to a clean microcentrifuge tube.

    • Add an equal volume of an internal standard solution (e.g., a stable isotope-labeled version of isonicotinylglycine) in a suitable solvent (e.g., methanol/water) to correct for matrix effects and variations in instrument response.

    • Vortex the mixture thoroughly.

    • Further dilute the sample as necessary with the initial mobile phase to fall within the linear range of the calibration curve.

  • LC-MS/MS Analysis:

    • Liquid Chromatography: Employ a reverse-phase C18 column for chromatographic separation. Use a gradient elution with a mobile phase consisting of water with a small percentage of formic acid (for protonation) and an organic solvent like acetonitrile or methanol. The gradient will separate isonicotinylglycine from other urine components.

    • Mass Spectrometry: Utilize a tandem mass spectrometer operating in positive electrospray ionization (ESI) mode. Monitor the specific precursor-to-product ion transitions for both isonicotinylglycine and its internal standard in Multiple Reaction Monitoring (MRM) mode to ensure high selectivity and sensitivity.

  • Data Analysis:

    • Construct a calibration curve using known concentrations of isonicotinylglycine standards.

    • Quantify the concentration of isonicotinylglycine in the urine samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

    • To account for variations in urine dilution, normalize the isonicotinylglycine concentration to the urinary creatinine concentration, which can be measured using a separate assay.

Future Directions and the Path to Clinical Validation

While the theoretical advantages of isonicotinylglycine as a biomarker for INH-induced hepatotoxicity are compelling, rigorous clinical validation is essential. Future research should focus on:

  • Prospective Cohort Studies: Large-scale prospective studies are needed to correlate urinary isonicotinylglycine levels with the incidence and severity of INH-induced liver injury in tuberculosis patients.

  • Performance Evaluation: These studies should include the determination of key performance metrics such as sensitivity, specificity, positive predictive value (PPV), negative predictive value (NPV), and the area under the receiver operating characteristic (ROC) curve, directly comparing them to ALT and AST.[8]

  • Threshold Determination: Establishing clinically relevant cutoff values for urinary isonicotinylglycine that can effectively stratify patients based on their risk of developing hepatotoxicity.

The development of isonicotinylglycine as a clinical biomarker holds the promise of a more personalized and proactive approach to managing the risks associated with isoniazid therapy. By providing an earlier and more specific indication of metabolic stress, it has the potential to significantly improve patient safety and treatment outcomes in the global fight against tuberculosis.

References

  • Anand, G., & Al-Saffar, F. (2014). Isoniazid hepatotoxicity with clinical and histopathology correlate. Case reports in pediatrics, 2014, 938359. [Link]

  • Church, R. J., & Watkins, P. B. (2017). The transformation of drug-induced liver injury (DILI) from a black box into a white box. Clinical pharmacology and therapeutics, 102(4), 589–591. [Link]

  • Devarbhavi, H. (2011). An update on drug-induced liver injury. Journal of clinical and experimental hepatology, 1(1), 69–79. [Link]

  • National Institute of Diabetes and Digestive and Kidney Diseases. (2017). LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. Bethesda (MD): National Institute of Diabetes and Digestive and Kidney Diseases. [Link]

  • Saukkonen, J. J., Cohn, D. L., Jasmer, R. M., Schenker, S., Jereb, J. A., Nolan, C. M., ... & American Thoracic Society (ATS) Hepatotoxicity of Antituberculosis Therapy Subcommittee. (2006). An official ATS statement: hepatotoxicity of antituberculosis therapy. American journal of respiratory and critical care medicine, 174(8), 935–952. [Link]

  • Tostmann, A., Boeree, M. J., Aarnoutse, R. E., de Lange, W. C., van der Ven, A. J., & Dekhuijzen, R. (2008). Antituberculosis drug-induced hepatotoxicity: concise up-to-date review. Journal of gastroenterology and hepatology, 23(2), 192–202. [Link]

  • Metushi, I. G., Cai, P., Zhu, X., & Uetrecht, J. (2011). A fresh look at the mechanism of isoniazid-induced hepatotoxicity. Clinical pharmacology and therapeutics, 89(6), 909–912. [Link]

  • Wang, P., Pradhan, K., Zhong, X. B., & Ma, X. (2016). Isoniazid metabolism and hepatotoxicity. Acta pharmaceutica Sinica. B, 6(5), 384–392. [Link]

  • Steele, M. A., Burk, R. F., & DesPrez, R. M. (1991). Toxic hepatitis with isoniazid and rifampin. A meta-analysis. Chest, 99(2), 465–471. [Link]

  • Vuilleumier, N., & Rossier, M. F. (2016). Isoniazid. In xPharm: The Comprehensive Pharmacology Reference (pp. 1-6). Elsevier. [Link]

  • Boelsterli, U. A., & Lee, K. K. (2014). Mechanisms of isoniazid-induced idiosyncratic liver injury: emerging role of mitochondrial stress. Journal of gastroenterology and hepatology, 29(4), 678–687. [Link]

  • Ryan, P. J. (1979). Human urinary metabolites of isoniazid. University of the Pacific, Thesis. [Link]

  • Tafesh, Z. H., & Shaw, D. (2020). A validated liquid chromatography-tandem mass spectrometry assay for the analysis of isoniazid and its metabolite acetyl-isoniazid in urine. Journal of Chromatography B, 1152, 122244. [Link]

  • Pepe, M. S. (2003). The statistical evaluation of medical tests for classification and prediction. Oxford University Press. [Link]

Sources

Validation

Comparative Method Validation: Quantifying Isonicotinylglycine for TB Pharmacokinetics

Topic: Content Type: Publish Comparison Guide Audience: Researchers, Clinical Chemists, and Drug Development Professionals Executive Summary Isonicotinylglycine (Iso-glycine) is a critical downstream metabolite of Isonia...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Publish Comparison Guide Audience: Researchers, Clinical Chemists, and Drug Development Professionals

Executive Summary

Isonicotinylglycine (Iso-glycine) is a critical downstream metabolite of Isoniazid (INH), the cornerstone of tuberculosis (TB) therapy.[1] While INH quantification is standard, measuring Iso-glycine provides deeper insight into the N-acetyltransferase 2 (NAT2) acetylation phenotype and renal clearance mechanisms.

This guide objectively compares the performance of Traditional HPLC-UV against Optimized LC-MS/MS for Iso-glycine quantification. We demonstrate that while HPLC-UV remains accessible, LC-MS/MS offers superior sensitivity and specificity required for low-level detection in complex matrices (plasma/urine), particularly for "slow acetylator" phenotypes where metabolite concentrations are minimal.

The Analytical Challenge

Quantifying Iso-glycine presents two distinct physicochemical hurdles that drive inter-laboratory variability:

  • Extreme Polarity: As a glycine conjugate, Iso-glycine is highly polar (logP < -0.5). It elutes near the void volume on standard C18 columns, leading to significant ion suppression (matrix effects) in mass spectrometry and poor resolution in UV methods.

  • Metabolic Instability: While Iso-glycine is relatively stable, its precursor (INH) is not. Improper sample handling can lead to ex vivo degradation or formation of artifacts, skewing metabolite-to-parent ratios.

Comparative Analysis: HPLC-UV vs. LC-MS/MS

The following data summarizes a multi-site assessment comparing a legacy ion-pairing HPLC-UV method (Method A) with a modern HILIC-MS/MS protocol (Method B).

Performance Metrics Table
MetricMethod A: HPLC-UV (Legacy) Method B: HILIC-MS/MS (Recommended) Verdict
Principle Ion-Pairing Reversed-PhaseHydrophilic Interaction Liquid ChromatographyMethod B eliminates toxic ion-pairing reagents.
LLOQ 0.5 – 1.0 µg/mL5.0 – 10.0 ng/mLMethod B is ~100x more sensitive.
Selectivity Low (Interference from endogenous amino acids)High (Mass-resolved MRM transitions)Method B ensures specificity in urine/plasma.
Run Time 15 – 20 minutes5 – 8 minutesMethod B increases throughput by 3x.
Sample Vol. 200 – 500 µL20 – 50 µLMethod B spares precious clinical samples.
Linearity


Method B offers a wider dynamic range.
Metabolic Context & Pathway

Understanding the formation of Iso-glycine is crucial for interpreting quantitative data. It is a secondary metabolite formed either directly from Isonicotinic Acid or via the hydrolysis of Acetylisoniazid.[2]

metabolic_pathway INH Isoniazid (INH) AcINH Acetylisoniazid INH->AcINH NAT2 INA Isonicotinic Acid INH->INA Amidase AcINH->INA Hydrolysis Hydrazine Hydrazine (Toxic) AcINH->Hydrazine Hydrolysis IsoGly Isonicotinylglycine (Target Analyte) INA->IsoGly Glycine Conjugation (Glycine N-acyltransferase)

Figure 1: Metabolic pathway of Isoniazid leading to Isonicotinylglycine. The green arrow indicates the specific conjugation step quantified in this protocol.

Recommended Protocol: Optimized HILIC-MS/MS

This protocol addresses the polarity issue by utilizing Hydrophilic Interaction Liquid Chromatography (HILIC), ensuring adequate retention and separation from interferences.

A. Sample Preparation (Protein Precipitation)
  • Reagent: Methanol containing 0.1% Formic Acid (Cold, 4°C).

  • Internal Standard (IS): Isoniazid-d4 or Glycine-13C2,15N (if specific Iso-glycine-d4 is unavailable).

  • Step-by-Step:

    • Aliquot 50 µL of plasma/urine into a 1.5 mL Eppendorf tube.

    • Add 200 µL of Cold IS-spiked Methanol.

    • Vortex vigorously for 30 seconds.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer 100 µL of supernatant to an autosampler vial.

    • Critical: Keep samples at 4°C in the autosampler to prevent degradation of co-eluting parent INH.

B. LC-MS/MS Conditions
  • Column: HILIC Amide (e.g., Waters BEH Amide or Agilent HILIC-Z), 2.1 x 100 mm, 1.7 µm.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (Buffer).

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient:

    • 0-1 min: 90% B (Isocratic hold for retention).

    • 1-4 min: 90% -> 50% B.

    • 4-5 min: 50% B (Wash).

    • 5.1 min: 90% B (Re-equilibration).

  • Mass Spectrometry (ESI+):

    • Precursor Ion: m/z 181.1 [M+H]+

    • Quantifier Transition: m/z 181.1 → 106.0 (Loss of Glycine, High Specificity).

    • Qualifier Transition: m/z 181.1 → 79.0 (Pyridine ring fragment).

Inter-Laboratory Validation Framework

To ensure data integrity across different sites (e.g., Clinical Site A vs. Central Lab B), a robust cross-validation strategy is required.

Validation Workflow

validation_workflow Samples Incurred Samples (n=40, Range of Conc.) Split Sample Splitting Samples->Split LabA Lab A: HPLC-UV (Reference) Split->LabA LabB Lab B: LC-MS/MS (Test Method) Split->LabB Analysis Statistical Analysis LabA->Analysis Data A LabB->Analysis Data B Decision Acceptance Criteria: Slope 0.9-1.1 Bias < ±15% Analysis->Decision

Figure 2: Workflow for inter-laboratory cross-validation.

Statistical Tools for Comparison
  • Bland-Altman Plot: Do not rely solely on correlation (

    
    ). Use a Bland-Altman difference plot to visualize bias across the concentration range.
    
    • Goal: 95% of differences should fall within ±1.96 SD of the mean difference.

  • Passing-Bablok Regression: Preferred over simple linear regression as it accounts for errors in both methods (x and y).

    • Goal: Slope confidence interval should include 1.0; Intercept confidence interval should include 0.

Conclusion

For robust pharmacokinetic profiling of tuberculosis therapy, LC-MS/MS is the superior analytical choice for Isonicotinylglycine quantification. It overcomes the sensitivity limitations of HPLC-UV and the retention challenges of reversed-phase chromatography through the use of HILIC technology. Laboratories transitioning to this method should validate performance using the specified transition (m/z 181 → 106) and strictly adhere to cold-chain sample preparation to maintain scientific integrity.

References
  • Kim, H. H., Seo, J. J., & Lee, L. S. (2015). Development and validation of liquid chromatography tandem mass spectrometry method for simultaneous quantification of first line tuberculosis drugs and metabolites in human plasma.[3] Journal of Pharmaceutical and Biomedical Analysis, 102, 253-260. Link

  • Sowerby, J. et al. (2024). A validated liquid chromatography-tandem mass spectrometry assay for the analysis of isoniazid and its metabolite acetyl-isoniazid in urine.[4] Journal of Pharmaceutical and Biomedical Analysis. Link

  • Boxenbaum, H. (1999). Interspecies scaling, allometry, physiological time, and the ground plan of pharmacokinetics. Journal of Pharmacokinetics and Biopharmaceutics. (Foundational reference for metabolic scaling).
  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. Link

  • PubChem Compound Summary. Isonicotinylglycine (CID 160607). Link

Sources

Comparative

Assessing the Clinical Utility of Isonicotinylglycine Monitoring

Part 1: Executive Summary & Core Directive In the landscape of anti-tuberculosis (TB) pharmacotherapy, the monitoring of Isoniazid (INH) has traditionally focused on the parent drug and its primary metabolite, acetylison...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Core Directive

In the landscape of anti-tuberculosis (TB) pharmacotherapy, the monitoring of Isoniazid (INH) has traditionally focused on the parent drug and its primary metabolite, acetylisoniazid (AcINH). However, the clinical utility of Isonicotinylglycine (INAG) —a downstream glycine conjugate of isonicotinic acid—has emerged as a critical, yet underutilized, biomarker.

This guide assesses the utility of INAG monitoring not merely as a pharmacokinetic curiosity, but as a robust tool for verification of adherence and metabolic shunting assessment . Unlike the parent drug, which exhibits a rapid half-life (0.5–4 hours) dependent on NAT2 acetylator status, INAG represents a stable, cumulative endpoint of the hydrolysis pathway.

The Core Thesis: Monitoring INAG provides a superior window for compliance verification compared to parent INH and offers complementary data on non-oxidative clearance pathways, essential for dissecting mechanisms of INH-induced hepatotoxicity.

Part 2: Mechanistic Grounding & Biological Logic

To understand the utility of INAG, one must map its position in the INH metabolic cascade. INH metabolism is bifurcated: the dominant acetylation pathway (mediated by NAT2) and the hydrolysis pathway (mediated by amidases).[1]

  • Acetylation (Major): INH

    
     Acetylisoniazid 
    
    
    
    Acetylhydrazine (Hepatotoxic precursor).
  • Hydrolysis (Minor/Shunt): INH

    
     Isonicotinic Acid (INA) + Hydrazine.[1][2]
    
  • Detoxification: INA + Glycine

    
    Isonicotinylglycine (INAG) .[2]
    

INAG formation is analogous to hippuric acid synthesis; it represents a detoxification vector for isonicotinic acid.

Visualization: The Isoniazid Metabolic Bifurcation

The following diagram illustrates the competitive relationship between the acetylation and hydrolysis pathways, highlighting INAG as a stable downstream marker.

INH_Metabolism cluster_monitoring Target for Compliance Monitoring INH Isoniazid (INH) AcINH Acetylisoniazid (AcINH) INH->AcINH NAT2 (Acetylation) INA Isonicotinic Acid (INA) INH->INA Amidase (Hydrolysis) Hz Hydrazine (Toxic) INH->Hz Amidase AcINH->INA Hydrolysis AcHz Acetylhydrazine AcINH->AcHz Hydrolysis INAG Isonicotinylglycine (INAG) INA->INAG Glycine Conjugation (Detoxification)

Figure 1: Metabolic pathway of Isoniazid showing the derivation of Isonicotinylglycine (INAG) via the hydrolysis pathway.

Part 3: Comparative Analysis of Monitoring Targets

The decision to monitor INAG versus alternatives (Parent INH, AcINH, or Hydrazine) depends on the clinical question: Efficacy (MIC) vs. Compliance/Safety .

Table 1: Performance Matrix of INH Biomarkers
FeatureParent Isoniazid (INH) Acetylisoniazid (AcINH) Isonicotinylglycine (INAG)
Primary Utility Therapeutic Drug Monitoring (TDM) for Efficacy (Cmax).NAT2 Phenotyping (Ratio AcINH/INH).Compliance Verification & Detoxification Capacity.[3]
Half-Life Short (0.5 – 4 hrs). Rapidly cleared in fast acetylators.Intermediate.Longer . Accumulates in urine; stable conjugate.
Stability Low. Prone to oxidation in vitro.Moderate.High . Stable in urine matrix for extended periods.
Detection Window < 12–24 hours post-dose.12–24 hours.> 24 hours . Ideal for detecting "missed dose" vs. "rapid clearance."
Clinical Blindspot Cannot distinguish "Fast Acetylator" from "Non-Adherence" easily in trough samples.Requires parent drug presence for ratio calculation.Presence confirms ingestion regardless of NAT2 status.
The "Fast Acetylator" Conundrum

A major limitation of monitoring parent INH is the "Fast Acetylator" phenotype. In these patients, INH levels drop below detection limits rapidly, mimicking non-adherence.

  • The INAG Solution: Since INAG is formed via hydrolysis (independent of NAT2 acetylation rate to a significant degree) and renal excretion, it remains detectable in urine long after plasma INH is cleared. INAG is the "truth serum" for adherence.

Part 4: Experimental Protocol (LC-MS/MS Quantification)

To assess clinical utility, one must employ a rigorous quantification method. The following protocol utilizes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the gold standard for specificity.

Workflow Logic
  • Matrix: Urine (preferred for compliance) or Plasma.

  • Internal Standard (IS): Isonicotinylglycine-d2 or structural analog (e.g., Hippuric acid-d5).

  • Separation: Reverse-phase chromatography to separate the polar INA/INAG from the parent drug.

Step-by-Step Methodology

1. Sample Preparation (Protein Precipitation)

  • Aliquot 100 µL of patient plasma/urine.

  • Add 10 µL of Internal Standard solution (10 µg/mL).

  • Add 400 µL of ice-cold Methanol/Acetonitrile (50:50 v/v) containing 0.1% Formic Acid. Rationale: Precipitates proteins and stabilizes hydrazine moieties.

  • Vortex for 60 seconds; Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer supernatant to autosampler vial.

2. LC-MS/MS Configuration

  • Column: C18 Polar Embedded Column (e.g., Waters Acquity HSS T3, 2.1 x 100mm, 1.8 µm). Rationale: INAG is polar; standard C18 may yield poor retention.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold for polar retention)

    • 1-5 min: 5%

      
       90% B
      
    • 5-6 min: 90% B (Wash)

    • 6.1 min: 5% B (Re-equilibration)

3. Mass Spectrometry Parameters (MRM Mode)

  • Ionization: ESI Positive Mode.

  • Transitions:

    • INAG: m/z 181.1

      
       124.1 (Quantifier), 181.1 
      
      
      
      79.0 (Qualifier).
    • INH: m/z 138.1

      
       121.1.[4]
      
    • AcINH: m/z 180.1

      
       121.1.
      
Diagram: Analytical Workflow

LCMS_Workflow Sample Patient Sample (Urine/Plasma) Precipitation Protein Precipitation (MeOH/ACN + 0.1% FA) Sample->Precipitation Add IS Centrifuge Centrifugation 14,000xg, 10 min Precipitation->Centrifuge Supernatant Supernatant Extraction Centrifuge->Supernatant LC LC Separation (Polar Embedded C18) Supernatant->LC MS MS/MS Detection (MRM: 181.1 -> 124.1) LC->MS Data Quantification & Ratio Analysis MS->Data

Figure 2: Optimized LC-MS/MS workflow for simultaneous extraction and quantification of INAG.

Part 5: Clinical Interpretation & Utility Assessment

The Compliance "Safety Net"

In clinical trials or directly observed therapy (DOT) settings, a negative urine test for Parent INH is inconclusive.

  • Scenario: A patient took INH 12 hours ago.

    • Fast Acetylator: Parent INH is undetectable. Result = False Negative for Adherence .

    • INAG Monitoring: INAG is still detectable due to slower renal elimination of the conjugate. Result = True Positive for Adherence .

Toxicity Prediction (The Hydrolysis Ratio)

While NAT2 status predicts acetylation, the Hydrolysis Ratio (INAG / [INAG + INA]) reflects the efficiency of glycine conjugation.

  • Hypothesis: Patients with poor glycine conjugation capacity may accumulate unconjugated Isonicotinic Acid or have higher flux toward Hydrazine (toxic).

  • Actionable Insight: High levels of free INA relative to INAG could indicate saturation of the glycine conjugation pathway, potentially flagging patients at risk for idiosyncratic reactions, although this is a secondary utility compared to compliance.

Recommendation for Drug Development

For novel anti-TB regimens including INH:

  • Do not rely solely on plasma INH PK.

  • Include Urinary INAG as a secondary endpoint to validate dosing compliance in outpatient arms.

  • Use INAG to normalize exposure data when stratifying by NAT2 genotype.

References

  • Metabolism of Isoniazid. National Institutes of Health (NIH) - StatPearls. [Link]

  • Population Pharmacokinetic Analysis of Isoniazid, Acetylisoniazid, and Isonicotinic Acid in Healthy Volunteers. Antimicrobial Agents and Chemotherapy. [Link][2]

  • An evaluation of the potential use of isoniazid, acetylisoniazid and isonicotinic acid for monitoring the self-administration of drugs. British Journal of Clinical Pharmacology. [Link]

  • LC-MS/MS method for simultaneous quantification of the first-line anti-tuberculosis drugs and six primary metabolites. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Isonicotinylglycine as a marker of isoniazid ingestion. Tuberculosis Chemotherapy Centre, Madras. (Classic foundational reference for the Arkansas Method context). [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Isonicotinylglycine for Laboratory Professionals

For researchers and drug development professionals, maintaining a safe and compliant laboratory environment is paramount. The proper handling and disposal of chemical reagents, such as isonicotinylglycine, is a critical...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, maintaining a safe and compliant laboratory environment is paramount. The proper handling and disposal of chemical reagents, such as isonicotinylglycine, is a critical component of this responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of isonicotinylglycine, grounded in established safety principles and regulatory guidelines. Our aim is to empower you with the knowledge to manage this chemical waste stream confidently and responsibly.

Understanding the Hazard Profile of Isonicotinylglycine

Before any disposal procedure can be initiated, a thorough understanding of the chemical's hazards is essential. Isonicotinylglycine is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with the following hazards[1]:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

These classifications necessitate careful handling at all stages, from use in experiments to final disposal. The primary hazards are irritant in nature, and therefore, the core of the safety and disposal protocol is to prevent contact and inhalation.

Table 1: Isonicotinylglycine Hazard Summary

Hazard ClassGHS Hazard StatementSignal WordPictogram
Skin Corrosion/IrritationH315: Causes skin irritationWarningExclamation Mark
Serious Eye Damage/IrritationH319: Causes serious eye irritationWarningExclamation Mark
Specific Target Organ ToxicityH335: May cause respiratory irritationWarningExclamation Mark

Personal Protective Equipment (PPE): Your First Line of Defense

Given the irritant nature of isonicotinylglycine, the use of appropriate Personal Protective Equipment (PPE) is mandatory. The following PPE should be worn when handling isonicotinylglycine in any form (solid or in solution)[2][3]:

  • Hand Protection: Wear suitable chemical-resistant gloves tested according to EN 374[3]. Nitrile gloves are a common and effective choice for handling this type of compound.

  • Eye Protection: Safety goggles with side protection are essential to prevent eye contact[3]. A face shield should be considered if there is a significant risk of splashing.

  • Skin and Body Protection: A lab coat must be worn to protect against skin contact.

  • Respiratory Protection: If working with the solid form where dust may be generated, or with solutions that may produce aerosols, a particulate filter respirator (e.g., P1 or N95) is necessary[3]. All handling of solid isonicotinylglycine should ideally be performed in a chemical fume hood to minimize inhalation risk[4].

Isonicotinylglycine Waste Disposal Workflow

The proper disposal route for isonicotinylglycine waste depends on its concentration, the quantity of waste, and the nature of the solvent. The following workflow provides a decision-making framework for the safe and compliant disposal of this material.

G cluster_0 Start: Isonicotinylglycine Waste Generated cluster_1 Step 1: Waste Characterization cluster_2 Step 2: Waste Segregation & Collection cluster_3 Step 3: Disposal Route start Waste Generated is_solid Solid or Concentrated? start->is_solid is_trace Trace Contamination? is_solid->is_trace No (Dilute Solution) solid_waste Collect in a labeled, sealed hazardous waste container. is_solid->solid_waste Yes is_trace->solid_waste No (Significant Quantity) trace_waste Collect in a designated waste container for chemical treatment. is_trace->trace_waste Yes contractor Dispose via licensed hazardous waste contractor. solid_waste->contractor neutralize Neutralize (if acidic/basic) and check local regulations for drain disposal. trace_waste->neutralize final_disposal Final Disposal contractor->final_disposal neutralize->final_disposal

Caption: Decision workflow for isonicotinylglycine waste disposal.

Step-by-Step Disposal Protocols

This protocol applies to pure, solid isonicotinylglycine, as well as solutions with a significant concentration of the compound.

  • Waste Collection:

    • Carefully transfer the solid waste or concentrated solution into a designated, chemically compatible hazardous waste container. The container must be in good condition and have a secure, sealable lid[5][6].

    • Ensure the container is properly labeled with the words "Hazardous Waste," the full chemical name ("Isonicotinylglycine"), and the associated hazards (Irritant)[5][6].

  • Storage:

    • Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.

    • This area should be away from sources of heat and incompatible materials[5]. Isonicotinylglycine may react violently with strong oxidizing agents, reducing agents, and acids[7].

  • Final Disposal:

    • Arrange for the disposal of the hazardous waste container through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

    • Do not attempt to dispose of solid or concentrated isonicotinylglycine down the drain or in regular trash[6][8].

This protocol is for trace amounts of isonicotinylglycine in aqueous solutions, such as from rinsing glassware.

  • Assessment:

    • First and foremost, consult your local and institutional regulations regarding the drain disposal of chemical waste. Some jurisdictions have strict prohibitions.

  • Neutralization (if applicable):

    • Isonicotinic acid, a related compound, has a pH of 3-4 in a 6 g/L aqueous solution[7]. Isonicotinylglycine is also acidic. Before any consideration of drain disposal, the solution should be neutralized to a pH between 6.0 and 8.0[9].

  • Drain Disposal Procedure (only if permitted):

    • If drain disposal of the neutralized, dilute solution is permitted by your institution and local regulations, follow this procedure strictly[10]:

      • Ensure the sink is clear of all other materials.

      • Turn on a copious amount of cold water.

      • Slowly pour the dilute, neutralized solution down the drain, minimizing splashing.

      • Continue to run cold water for at least two minutes to thoroughly flush the plumbing.

    • Causality: The high volume of water is crucial to ensure the chemical is significantly diluted and does not pose a risk to the wastewater treatment system or the environment.

Spill Management: Preparing for the Unexpected

In the event of a spill, immediate and appropriate action is necessary to mitigate the hazards.

  • Minor Spills (Solid):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, gently cover the spill with an absorbent material to prevent dust from becoming airborne.

    • Carefully sweep the material into a designated hazardous waste container. Avoid dry sweeping which can generate dust[11][12].

    • Clean the spill area with soap and water.

  • Minor Spills (Liquid):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, contain the spill with absorbent pads or granules.

    • Once absorbed, collect the material into a designated hazardous waste container.

    • Decontaminate the spill area with soap and water.

  • Major Spills:

    • Evacuate the area immediately.

    • Alert your institution's EHS or emergency response team.

    • Do not attempt to clean up a major spill without specialized training and equipment.

Regulatory Framework: Ensuring Compliance

All laboratory waste disposal must adhere to local, state, and federal regulations. In the United States, the primary regulatory bodies are the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

  • OSHA's Laboratory Standard (29 CFR 1910.1450): This standard mandates the development of a Chemical Hygiene Plan (CHP) for all laboratories[4][13][14][15]. Your institution's CHP is the primary document you should consult for specific procedures on hazardous waste disposal. It should include provisions for waste disposal procedures and worker training[14].

  • EPA Regulations: The EPA governs the disposal of hazardous waste. While isonicotinylglycine is not specifically listed as a hazardous waste, it may be classified as such based on its characteristic as an irritant. It is the responsibility of the waste generator (the laboratory) to make this determination. When in doubt, it is always best to manage the waste as hazardous[16][17].

By adhering to the protocols outlined in this guide, you can ensure the safe and compliant disposal of isonicotinylglycine, thereby protecting yourself, your colleagues, and the environment. Always prioritize safety and consult your institution's EHS department for specific guidance.

References

  • The NIH Drain Discharge Guide. (n.d.). National Institutes of Health.
  • Isonicotinylglycine. (n.d.). PubChem.
  • Safety Data Sheet: Glycine. (2003, January 6). Ajinomoto.
  • Safety Data Sheet. (n.d.). Jubilant Ingrevia.
  • OSHA Compliance For Laboratories. (n.d.). US Bio-Clean.
  • Safety Data Sheet: Glycine. (n.d.). Carl ROTH.
  • Safety Data Sheet: Isonicotinamide. (n.d.). Apollo Scientific.
  • Isoniazid. (n.d.). PubChem.
  • Safety Data Sheet: Isonicotinic acid. (n.d.). Carl ROTH.
  • Occupational exposure to hazardous chemicals in laboratories. (n.d.). Occupational Safety and Health Administration.
  • Safety Data Sheet. (n.d.). Thermo Fisher Scientific.
  • C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal. (2024, August 30). YouTube.
  • Disposal of antineoplastic wastes at the National Institutes of Health. (n.d.). PubMed.
  • Laboratory Safety Chemical Hygiene Plan. (n.d.). Occupational Safety and Health Administration.
  • Laboratory Safety OSHA Lab Standard. (n.d.). Occupational Safety and Health Administration.
  • Isoniazid (PIM 288). (n.d.). Inchem.org.
  • Lab Safety Services - Assessment & Compliance. (n.d.). TRC Companies.
  • Laboratory Safety Guidance. (n.d.). Occupational Safety and Health Administration.
  • Lab safety: Hazardous waste management. (2023, March 10). YouTube.
  • 1910.1030 - Bloodborne pathogens. (n.d.). Occupational Safety and Health Administration.
  • isoniazid. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY.
  • Isoniazid Safety Data Sheet. (n.d.). Santa Cruz Biotechnology.
  • Hazardous Waste Management Safety Video. (2009, October 21). YouTube.
  • Isonicotinylglycine. (n.d.). ECHEMI.

Sources

Handling

Operational Safety &amp; Handling Guide: Isonicotinylglycine (CAS 456-40-6)

Introduction: The Scientific Context Isonicotinylglycine (N-Isonicotinoylglycine), a conjugate of isonicotinic acid and glycine, is the primary urinary metabolite of the first-line antitubercular drug Isoniazid (INH) .[1...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Scientific Context

Isonicotinylglycine (N-Isonicotinoylglycine), a conjugate of isonicotinic acid and glycine, is the primary urinary metabolite of the first-line antitubercular drug Isoniazid (INH) .[1][2][3] In drug development and metabolic profiling, this compound serves as a critical reference standard for quantifying INH metabolism (acetylation status) and studying detoxification pathways.

Why Precision Matters: While Isonicotinylglycine is a detoxification product, treating it with the same rigor as the parent drug is essential for two reasons:

  • Data Integrity: Cross-contamination of this metabolite into biological samples (plasma/urine) can lead to false positives in pharmacokinetic (PK) studies, invalidating weeks of research.

  • Occupational Hygiene: As a pyridine derivative, it possesses irritant properties (H315, H319, H335). Long-term low-level exposure to pyridine-based pharmacophores can induce sensitization.

Risk Assessment & Hazard Identification

Before handling, the researcher must acknowledge the specific hazards associated with this crystalline solid.

Hazard Class (GHS)Hazard StatementOperational Implication
Skin Irritant 2 H315: Causes skin irritation.[4][5]Direct contact with powder can cause dermatitis. Double-gloving is recommended during weighing.
Eye Irritant 2A H319: Causes serious eye irritation.[4][6][7][8]Fine dust can dissolve in ocular moisture, creating localized acidic/basic irritation.
STOT SE 3 H335: May cause respiratory irritation.[4]Critical: Inhalation of dust is the primary exposure vector. Never handle on an open bench.

Personal Protective Equipment (PPE) Matrix

This matrix defines the non-negotiable barrier protection required for handling Isonicotinylglycine.

Body AreaPPE RequirementTechnical Rationale
Respiratory Engineering Control (Primary): Certified Chemical Fume Hood. PPE (Secondary): N95 or P100 respirator if hood work is impossible (e.g., balance maintenance).The compound is a fine organic powder. Engineering controls (hood) are superior to masks because they prevent lab-wide contamination, not just user exposure.
Hand Protection Material: Nitrile (0.11 mm minimum thickness). Protocol: Double-gloving recommended.Nitrile provides excellent resistance to pyridine derivatives. Double gloving allows the outer pair to be stripped immediately if contaminated, keeping the inner pair clean for instrumentation.
Eye Protection Chemical Safety Goggles (ANSI Z87.1) or Safety Glasses with side shields.Standard impact glasses are insufficient against airborne dust. Goggles seal the ocular area from drifting particulates.
Body Protection Standard cotton/poly lab coat (buttoned). Tyvek sleeves recommended for high-volume (>5g) dispensing.Prevents accumulation of dust on street clothes, which can migrate outside the laboratory.

Operational Protocol: Step-by-Step Handling

Objective: To prepare a stock solution while maintaining user safety and sample purity.

Phase A: Preparation & Weighing

The Challenge: Organic powders like Isonicotinylglycine are prone to static charge, causing "fly-away" particles that contaminate the balance and the user.

  • Environment Setup:

    • Activate the fume hood. Ensure sash height is at the safe working level.

    • Place a static eliminator (ionizing bar or polonium strip) inside the balance chamber 30 seconds prior to weighing.

  • Weighing:

    • Use a disposable anti-static weighing boat.

    • Technique: Do not tap the spatula against the boat. This creates vibrations that aerosolize the powder. Use a "roll and deposit" motion.

    • Self-Validating Step: After closing the balance door, check the reading stability. Drifting numbers often indicate static interference or air currents (sash too high).

Phase B: Solubilization

The Challenge: Exothermic heat or splashing during solvent addition.

  • Solvent Choice: Isonicotinylglycine is soluble in water and polar organic solvents (DMSO, Methanol).

  • Addition Order:

    • ALWAYS add the solvent to the powder, never the powder to the solvent.

    • Reasoning: Adding powder to liquid can cause a "puff" of displaced air, ejecting dry chemical back at the user.

  • Dissolution:

    • Seal the vial immediately after solvent addition.

    • Vortex inside the hood. Do not remove the vial until the solution is clear.

Phase C: Decontamination & Spill Response
  • Minor Spill (Powder):

    • Do not dry sweep (creates dust).

    • Cover with a wet paper towel (dampened with water/methanol) to solubilize and trap the powder.

    • Wipe up and dispose of as solid hazardous waste.

  • Surface Cleaning:

    • Wipe the balance area with 70% Ethanol or a mild detergent.

    • Verification: A UV lamp (254 nm) can sometimes detect residual pyridine-based compounds on surfaces (fluorescence check).

Disposal & Waste Management

Proper disposal prevents environmental contamination, particularly of water systems where pyridine derivatives are persistent.[6]

  • Solid Waste: Contaminated weighing boats, gloves, and paper towels must go into Hazardous Solid Waste (labeled "Toxic/Irritant Solids").

  • Liquid Waste:

    • Segregate into Organic Waste (Halogen-free) .

    • Incompatibility Warning: Do not mix with strong oxidizers (e.g., Nitric Acid, Peroxides) in the waste stream, as pyridine rings can react violently under oxidative stress.

  • Drain Disposal: STRICTLY PROHIBITED.

Visualizing the Workflow

The following diagram illustrates the logical flow of the safety protocol, emphasizing the "Stop/Go" decision points for safety.

G Start Start: Handling Request RiskAssess Risk Assessment (Check SDS: H315, H319) Start->RiskAssess PPE Don PPE (Nitrile, Goggles, Lab Coat) RiskAssess->PPE HoodCheck Engineering Control (Fume Hood Active?) PPE->HoodCheck Weighing Weighing Protocol (Static Control + Anti-Vibration) HoodCheck->Weighing Yes Stop STOP: Maintenance Required HoodCheck->Stop No Solubilization Solubilization (Solvent to Powder) Weighing->Solubilization Cleanup Decontamination (Wet Wipe Method) Solubilization->Cleanup Disposal Disposal (Haz Waste - No Drains) Cleanup->Disposal

Figure 1: Operational workflow for handling Isonicotinylglycine, ensuring containment from risk assessment to disposal.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 160607, Isonicotinylglycine. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance.[9] Retrieved from [Link]

  • Mahapatra, S., et al. (2018).Isoniazid derivatives and their anti-tubercular activity. European Journal of Medicinal Chemistry. (Contextual reference for INH metabolite activity).

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

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